molecular formula C8H8BFO4 B1326306 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid CAS No. 603122-84-5

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid

Cat. No.: B1326306
CAS No.: 603122-84-5
M. Wt: 197.96 g/mol
InChI Key: BKWRLCIYMAYFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H8BFO4 and its molecular weight is 197.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluoro-4-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWRLCIYMAYFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647604
Record name [2-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603122-84-5
Record name [2-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-(methoxycarbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid (CAS No. 603122-84-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid, a versatile reagent in modern organic synthesis. With the CAS (Chemical Abstracts Service) number 603122-84-5 , this compound is a key building block, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique structural features—a fluorine atom and a methoxycarbonyl group—make it an invaluable tool for the synthesis of complex organic molecules with applications in pharmaceutical development, agrochemicals, and materials science. This document details its physicochemical properties, provides an experimental protocol for its application in Suzuki-Miyaura coupling, and explores its role in the synthesis of biologically active molecules, including those targeting specific signaling pathways.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] The presence of the electron-withdrawing fluorine atom and methoxycarbonyl group influences its reactivity and the properties of the resulting coupled products.[2] A summary of its key physicochemical data is presented in Table 1. A commonly used and commercially available derivative is its pinacol ester, which often exhibits enhanced stability.

PropertyValueReference
CAS Number 603122-84-5[1]
Molecular Formula C₈H₈BFO₄[1]
Molecular Weight 197.96 g/mol [1]
Melting Point 140 °C (lit.)[1]
Appearance White to off-white crystalline powder[1]
Purity 97 - 105% (Assay by titration)[1]
Synonyms 2-Fluoro-4-(methoxycarbonyl)benzeneboronic acid[1]

Table 1: Physicochemical properties of this compound.

Applications in Organic Synthesis

The primary application of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][3] This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[4] The fluorine atom can enhance metabolic stability and modulate the electronic properties of the target molecule, while the methoxycarbonyl group provides a handle for further functionalization.[2]

Suzuki-Miyaura Cross-Coupling Reaction

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below. It involves the reaction of an organoboron compound (the boronic acid) with an organohalide in the presence of a palladium catalyst and a base.

G cluster_workflow Suzuki-Miyaura Coupling Workflow reaction_setup Reaction Setup (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) heating Heating and Stirring reaction_setup->heating workup Aqueous Workup (Extraction) heating->workup purification Purification (Column Chromatography) workup->purification product Biaryl Product purification->product

A general experimental workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. The specific conditions, including catalyst, ligand, base, and solvent, may require optimization depending on the substrate.

Materials
  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, CsF) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure
  • To a flame-dried Schlenk flask or pressure tube, add the aryl halide, this compound, base, palladium catalyst, and ligand (if applicable).

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl compound.[5]

Application in the Synthesis of Bioactive Molecules and Signaling Pathway Modulation

This compound is a valuable building block in the synthesis of various biologically active compounds, including kinase inhibitors for cancer therapy. For instance, it has been utilized in the synthesis of potent and selective inhibitors of Activin Receptor-Like Kinase 2 (ALK2).[6] Mutations in the ALK2 gene are associated with diseases such as diffuse intrinsic pontine glioma (DIPG).[6]

ALK2 Signaling Pathway

The ALK2 protein is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. This pathway is essential for various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the ALK2 signaling pathway due to mutations can lead to uncontrolled cell proliferation and tumor growth.

G cluster_pathway Simplified ALK2 Signaling Pathway BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 phosphorylates SMAD SMAD 1/5/8 ALK2->SMAD phosphorylates SMAD4 SMAD4 SMAD->SMAD4 binds Complex SMAD Complex SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Transcription Gene Transcription (Cell Growth, Differentiation) Nucleus->Gene_Transcription regulates

A simplified diagram of the ALK2 signaling pathway.

Conclusion

This compound is a highly versatile and valuable reagent for researchers in organic synthesis and drug discovery. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of a wide range of biaryl compounds. The presence of the fluoro and methoxycarbonyl moieties provides opportunities for fine-tuning the properties of the target molecules. Its application in the synthesis of kinase inhibitors highlights its importance in the development of novel therapeutics targeting specific signaling pathways implicated in diseases such as cancer. This guide provides a foundational understanding of its properties, applications, and a practical experimental protocol to aid researchers in its effective utilization.

References

An In-Depth Technical Guide to 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid, a versatile building block in modern organic synthesis. Its unique structural features make it a valuable reagent in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors. This document details its chemical and physical properties, provides exemplary experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, and explores its relevance in targeting key signaling pathways in drug discovery.

Core Compound Properties

This compound is a white to off-white crystalline powder. Its key quantitative data and physical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 197.96 g/mol [1][2][3]
Chemical Formula C₈H₈BFO₄[1][2][3]
CAS Number 603122-84-5[1][2][3]
Melting Point 140-144 °C
Appearance White to off-white crystalline powder
Purity Typically ≥97%

Application in the Synthesis of Kinase Inhibitors: A Focus on the ALK Signaling Pathway

A significant application of this compound is in the synthesis of inhibitors targeting the Anaplastic Lymphoma Kinase (ALK) signaling pathway. Dysregulation of the ALK receptor tyrosine kinase is a known driver in various cancers. The fluorinated phenylboronic acid motif can be crucial in achieving high potency and selectivity for the target kinase.

The ALK signaling pathway is a complex network that, when activated, triggers downstream cascades including the JAK-STAT, PI3K-AKT, and MAPK pathways, ultimately leading to cell proliferation, survival, and differentiation. The diagram below illustrates a simplified representation of this critical signaling cascade.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT STAT JAK->STAT AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Ligand Ligand Ligand->ALK Activation

Caption: Simplified ALK signaling pathway.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and is a primary application of this compound. Below are detailed experimental protocols for this reaction.

General Workflow for Suzuki-Miyaura Coupling

The general workflow for a Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (in this case, this compound) with a halide in the presence of a palladium catalyst and a base.

Suzuki_Workflow reagents Combine: Aryl Halide Boronic Acid Catalyst Base Solvent reaction Heat Reaction (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol for the Synthesis of a Key Intermediate for an ALK Inhibitor

This protocol details the synthesis of a biaryl compound, a precursor to a potent ALK inhibitor, using this compound.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the aryl bromide, this compound, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a highly valuable and versatile reagent for medicinal chemists and drug development professionals. Its utility in constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an essential tool in the synthesis of novel therapeutic agents. The successful application of this building block in the development of kinase inhibitors for critical signaling pathways like ALK underscores its importance in the ongoing quest for more effective and selective medicines.

References

An In-depth Technical Guide to 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid, a key building block in modern organic and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis protocols, and its significant role in the development of novel pharmaceuticals and advanced materials.

Core Compound Identification and Properties

This compound and its commonly used pinacol ester are versatile reagents in organic synthesis. The presence of a fluorine atom, a methoxycarbonyl group, and a boronic acid moiety on a phenyl ring makes this compound a highly valuable intermediate for introducing specific structural and functional properties into target molecules.[1][2] The fluorine atom can enhance metabolic stability and lipophilicity, while the boronic acid is primed for palladium-catalyzed cross-coupling reactions.[2]

Table 1: Physicochemical Properties and Identifiers

PropertyThis compoundThis compound, pinacol ester
Structure
CAS Number 603122-84-5603122-79-8[3]
Molecular Formula C₈H₈BFO₄C₁₄H₁₈BFO₄
Molecular Weight 197.96 g/mol 280.10 g/mol
Appearance White to off-white crystalline powderSolid
Melting Point 140 °C (lit.)66-71 °C
Synonyms 2-Fluoro-4-(methoxycarbonyl)benzeneboronic acidMethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate[3]

Synthesis and Experimental Protocols

The synthesis of functionalized phenylboronic acids is a cornerstone of modern synthetic chemistry, enabling access to a wide array of building blocks for drug discovery and materials science.

Representative Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate.[4] The following protocol is a representative procedure adapted from general methods for analogous compounds.[4] The logical workflow for this synthesis is depicted below.

G cluster_start Starting Material cluster_reaction Reaction Sequence cluster_end Product Isolation start Methyl 3-fluoro-4-bromobenzoate in Anhydrous THF step1 Cool to -78 °C start->step1 1. step2 Add n-Butyllithium (n-BuLi) (Lithiation) step1->step2 2. step3 Add Trimethyl Borate (Borylation) step2->step3 3. step4 Aqueous Acidic Workup (Hydrolysis) step3->step4 4. end_product This compound step4->end_product 5.

Representative workflow for the synthesis of the target boronic acid.

Experimental Protocol:

  • Reaction Setup: A solution of methyl 3-fluoro-4-bromobenzoate (1.0 equiv) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert argon atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equiv, as a solution in hexanes) is added dropwise, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

  • Borylation: Trimethyl borate (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to warm slowly to room temperature and stirred for an additional 12-16 hours.[4]

  • Hydrolysis and Workup: The reaction is carefully quenched by the slow addition of an aqueous solution of hydrochloric acid (1 M). The mixture is stirred for 1 hour to hydrolyze the borate ester.

  • Extraction and Purification: The aqueous layer is separated and extracted multiple times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is extensively used as a coupling partner in Suzuki-Miyaura reactions to form C-C bonds, a foundational transformation in the synthesis of complex organic molecules.[1] This reaction is particularly valuable in pharmaceutical development for constructing biaryl scaffolds found in many drug candidates.

The following is a specific experimental protocol for a Suzuki-Miyaura coupling reaction as detailed in patent literature.[5]

G reagents Reactants: - di-tert-butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate - this compound process Process Flow reagents->process conditions Conditions: - Catalyst: PdCl₂(dppf) - Base: NaHCO₃ - Solvent: DMF/Water (9:1) conditions->process heating Heat at 100°C for 4 hours process->heating workup Cool to RT Quench with Water heating->workup isolation Filter Precipitate Dry under Vacuum workup->isolation product Final Coupled Product isolation->product

Experimental workflow for a cited Suzuki-Miyaura coupling reaction.

Experimental Protocol:

  • Reaction Setup: A mixture of di-tert-butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-l,5-dicarboxylate (0.918 mmol, 1.0 equiv), this compound (1.102 mmol, 1.2 equiv), and sodium bicarbonate (NaHCO₃, 1.837 mmol, 2.0 equiv) is prepared in a solvent mixture of DMF:water (9:1, 8 ml).[5]

  • Degassing: The mixture is degassed by bubbling nitrogen through it for 10 minutes at room temperature.

  • Catalyst Addition: The palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂), is added to the reaction mixture.[5]

  • Reaction: The reaction mixture is heated to 100°C and maintained at this temperature for 4 hours.

  • Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water (20 ml). The resulting precipitate is collected by filtration and dried under high vacuum to yield the desired product.[5]

Data Presentation

Quantitative data from the cited Suzuki-Miyaura coupling reaction is summarized in Table 2 for clarity and ease of comparison.

Table 2: Quantitative Data for Suzuki-Miyaura Coupling Protocol

ParameterValueMolar Ratio (Equiv.)Reference
Aryl Halide di-tert-butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-l,5-dicarboxylate1.0[5]
Boronic Acid This compound1.2[5]
Catalyst PdCl₂(dppf)·CH₂Cl₂(Not specified)[5]
Base NaHCO₃2.0[5]
Solvent DMF:Water (9:1)-[5]
Temperature 100 °C-[5]
Time 4 hours-[5]

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, combined with the beneficial properties imparted by the fluorine substituent, makes it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science.[1][2] The protocols and data presented in this guide offer a technical foundation for the synthesis and application of this versatile compound.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis route for 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid, a key building block in modern medicinal chemistry and materials science. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound (CAS No: 603122-84-5) is a versatile bifunctional organic compound. The presence of a boronic acid group facilitates its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The fluoro and methoxycarbonyl substituents provide opportunities for further molecular derivatization and modulation of physicochemical properties, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and functional materials.

Synthesis Pathway

The most common and efficient synthesis of this compound is a two-step process. The first step involves the esterification of 3-fluoro-4-bromobenzoic acid to produce methyl 3-fluoro-4-bromobenzoate. The second step is a lithiation-borylation reaction of the synthesized ester to yield the final product.

Synthesis_Pathway 3-Fluoro-4-bromobenzoic_acid 3-Fluoro-4-bromobenzoic acid Methyl_3-fluoro-4-bromobenzoate Methyl 3-fluoro-4-bromobenzoate 3-Fluoro-4-bromobenzoic_acid->Methyl_3-fluoro-4-bromobenzoate Esterification (Methanol, Acetyl chloride) Target_Product This compound Methyl_3-fluoro-4-bromobenzoate->Target_Product Lithiation-Borylation (n-BuLi, Triisopropyl borate)

Caption: Overall synthesis route for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-fluoro-4-bromobenzoate

This procedure outlines the esterification of 3-fluoro-4-bromobenzoic acid.

Workflow Diagram:

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start Dissolve 3-fluoro-4-bromobenzoic acid in Methanol Cool Cool solution in an ice bath Start->Cool Add_AcCl Slowly add Acetyl chloride Cool->Add_AcCl React Stir at room temperature for 20 hours Add_AcCl->React Concentrate Concentrate under reduced pressure React->Concentrate Purify Purify by silica gel column chromatography Concentrate->Purify Product Obtain Methyl 3-fluoro-4-bromobenzoate Purify->Product

Caption: Experimental workflow for the synthesis of Methyl 3-fluoro-4-bromobenzoate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-Fluoro-4-bromobenzoic acid219.013.33 g15.2
Methanol32.0430 mL-
Acetyl chloride78.504.3 mL (60.8 mmol)60.8
Hexane-As required-
Ethyl acetate-As required-

Procedure:

  • In a round-bottom flask, dissolve 3.33 g (15.2 mmol) of 3-fluoro-4-bromobenzoic acid in 30 mL of methanol.

  • Cool the solution in an ice bath.

  • Slowly add 4.3 mL (60.8 mmol) of acetyl chloride to the cooled solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 20 hours.

  • After the reaction is complete, concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield methyl 3-fluoro-4-bromobenzoate.

Expected Yield and Characterization:

ProductAppearanceYield1H NMR (CDCl3, δ)
Methyl 3-fluoro-4-bromobenzoateColorless oil~90%8.27 (dd, J=1.9, 6.5 Hz, 1H), 7.99 (ddd, J=1.9, 4.9, 8.0 Hz, 1H), 7.18 (dd, J=8.0, 8.2 Hz, 1H), 3.92 (s, 3H).
Step 2: Synthesis of this compound

This procedure details the conversion of methyl 3-fluoro-4-bromobenzoate to the target boronic acid via a lithiation-borylation reaction. This protocol is adapted from established procedures for analogous compounds.

Workflow Diagram:

Borylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start Dissolve Methyl 3-fluoro-4-bromobenzoate in anhydrous THF Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-Butyllithium dropwise Cool->Add_nBuLi Stir1 Stir for 1 hour at -78 °C Add_nBuLi->Stir1 Add_Borate Add Triisopropyl borate dropwise Stir1->Add_Borate Warm Allow to warm to room temperature overnight Add_Borate->Warm Quench Quench with 1 M HCl Warm->Quench Extract Extract with Ethyl acetate Quench->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by recrystallization or chromatography Dry->Purify Product Obtain this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (based on 10 mmol of starting material)Moles (mmol)
Methyl 3-fluoro-4-bromobenzoate233.042.33 g10.0
Anhydrous Tetrahydrofuran (THF)-~50 mL-
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.0
Triisopropyl borate188.082.8 mL (12.0 mmol)12.0
1 M Hydrochloric acid-As required-
Ethyl acetate-As required-
Saturated brine solution-As required-
Anhydrous sodium sulfate-As required-

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.33 g (10.0 mmol) of methyl 3-fluoro-4-bromobenzoate in approximately 50 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 4.4 mL (11.0 mmol) of a 2.5 M solution of n-butyllithium in hexanes dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add 2.8 mL (12.0 mmol) of triisopropyl borate dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

Quantitative Data Summary

Product Specifications:

PropertyValue
CAS Number603122-84-5
Molecular FormulaC8H8BFO4
Molecular Weight197.96 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point~140 °C

Note: Spectroscopic data for the final product should be obtained and compared with literature values for confirmation of structure and purity. Typical characterization includes 1H NMR, 13C NMR, 11B NMR, and mass spectrometry.

Conclusion

This guide provides a detailed and actionable protocol for the synthesis of this compound. The two-step route, involving an initial esterification followed by a lithiation-borylation reaction, is a robust and well-documented pathway for accessing this valuable synthetic intermediate. The provided workflows and data tables are intended to support researchers in the successful and efficient synthesis of this compound for applications in drug discovery and materials science.

physical properties of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility in Suzuki-Miyaura coupling reactions makes it a key intermediate for creating complex molecules with potential therapeutic applications. This document provides a comprehensive overview of its physical properties, supported by experimental data and protocols.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValue
Molecular Formula C8H8BFO4
Molecular Weight 197.96 g/mol
Appearance White to off-white powder or crystalline solid
Melting Point 165-171 °C
Purity ≥98%
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Sparingly soluble in water.

Experimental Protocols

The determination of the physical properties listed above follows standard laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point

Apparatus:

  • Melting point apparatus (e.g., Stuart SMP30)

  • Capillary tubes

  • Spatula

  • Mortar and pestle

Procedure:

  • A small sample of this compound is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10 °C/min initially, and then the rate is reduced to 1-2 °C/min as the melting point is approached.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Solubility

Apparatus:

  • Vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Volumetric flasks

Procedure:

  • A known amount of this compound (e.g., 10 mg) is added to a vial containing a specific volume of solvent (e.g., 1 mL of methanol).

  • The mixture is stirred vigorously at room temperature for a set period (e.g., 1 hour).

  • The solution is visually inspected for any undissolved solid.

  • If the solid dissolves completely, more solute is added incrementally until saturation is reached.

  • The solubility is expressed in terms of concentration (e.g., mg/mL or mol/L).

Synthetic Workflow

The synthesis of this compound typically involves the lithiation of a fluorinated aromatic compound followed by reaction with a borate ester. A representative workflow is illustrated below.

G Synthesis Workflow for this compound A Methyl 3-fluoro-4-bromobenzoate B Lithiation with n-BuLi in THF at -78 °C A->B Step 1 C Reaction with Triisopropyl borate B->C Step 2 D Aqueous Workup (e.g., with HCl) C->D Step 3 E This compound D->E Final Product

Caption: A generalized synthetic pathway for this compound.

Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from moisture and oxidizing agents.

  • Recommended storage temperature is 2-8 °C.

An In-depth Technical Guide on the Solubility of 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a qualitative assessment based on the solubility of structurally related analogs. Furthermore, it details established experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, makes it a key intermediate for the synthesis of complex organic molecules. An understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

The physicochemical properties of this compound, including its solubility, are influenced by the interplay of its functional groups: the boronic acid moiety, the electron-withdrawing fluorine atom, and the methoxycarbonyl group. These groups affect the molecule's polarity, crystal lattice energy, and its ability to act as a hydrogen bond donor and acceptor.

Qualitative Solubility Profile

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) are expected to be effective at solvating this compound. The polarity of these solvents can interact favorably with the polar functional groups of the molecule.

  • Polar Protic Solvents: Alcohols such as methanol and ethanol are also likely to be good solvents, capable of forming hydrogen bonds with the boronic acid group.

  • Nonpolar Solvents: Hydrocarbon solvents like hexane and toluene are generally poor solvents for polar boronic acids.

  • Chlorinated Solvents: Solvents such as dichloromethane and chloroform may offer moderate solubility.

The presence of the fluorine and methoxycarbonyl substituents will modulate this general behavior. The electron-withdrawing nature of these groups can affect the acidity and hydrogen bonding capabilities of the boronic acid, thereby influencing its interaction with different solvents.

Quantitative Solubility Data of Analogous Compounds

To provide a frame of reference, the following table summarizes the experimentally determined solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in several common organic solvents. This data is presented as the mole fraction solubility at various temperatures. It is important to note that these values are for analogous compounds and should be used as a qualitative guide for solvent selection for this compound.

SolventTemperature (K)Phenylboronic Acid (Mole Fraction, x)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform 293.150.0120.0450.0080.006
303.150.0200.0750.0140.011
313.150.0330.1200.0240.019
323.150.0520.1850.0410.032
3-Pentanone 293.150.0950.1350.0280.022
303.150.1350.1900.0450.036
313.150.1850.2600.0700.057
323.150.2500.3500.1050.088
Acetone 293.150.1100.1500.0400.032
303.150.1550.2100.0620.051
313.150.2100.2850.0920.075
323.150.2800.3800.1300.105
Dipropyl Ether 293.150.0550.0350.0120.010
303.150.0800.0550.0190.016
313.150.1150.0800.0300.025
323.150.1600.1150.0450.038
Methylcyclohexane 293.15< 0.0010.002< 0.001< 0.001
303.15< 0.0010.003< 0.001< 0.001
313.150.0010.0050.0010.001
323.150.0010.0080.0020.002

Data for isobutoxyphenylboronic acid isomers is sourced from the Journal of Chemical & Engineering Data.[1]

Experimental Protocol for Solubility Determination

The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in organic solvents.[2][3] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

4.1. Materials and Apparatus

  • This compound

  • High-purity organic solvents

  • Analytical balance (±0.1 mg accuracy)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic bath with precise temperature control (±0.1 °C)

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and detector for turbidity measurement

4.2. Procedure

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of known composition.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously to ensure homogeneity.

  • Controlled Heating: Increase the temperature of the bath at a slow, constant rate (e.g., 0.1-0.5 °C/min) to approach the dissolution point gradually.

  • Turbidity Monitoring: Continuously monitor the turbidity of the solution. The dissolution point is the temperature at which the last solid particles disappear, resulting in a clear, single-phase solution. This can be determined visually or instrumentally by observing the point of maximum light transmittance.

  • Data Recording: Record the temperature at which the solution becomes clear. This temperature corresponds to the solubility of the compound at that specific mole fraction.

  • Repeatability: Repeat the measurement for different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

4.3. Data Analysis

The experimental data can be plotted as temperature versus the mole fraction of the solute. This solubility curve is crucial for selecting appropriate solvents and temperatures for various applications.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive solubility study of a chemical compound.

Solubility_Workflow Solubility Study Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis and Reporting A Define Compound and Solvents B Material Procurement and Purity Check A->B C Apparatus Setup and Calibration B->C D Prepare Mixtures of Known Composition C->D E Controlled Heating and Stirring D->E F Monitor Turbidity for Dissolution Point E->F G Record Dissolution Temperature F->G G->D Repeat for different compositions H Compile Temperature vs. Composition Data G->H I Plot Solubility Curve H->I J Data Interpretation and Modeling I->J K Generate Technical Report J->K

Caption: Logical workflow for determining the solubility of a chemical compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently scarce in the public domain, a qualitative understanding can be derived from the behavior of analogous phenylboronic acid derivatives. For precise quantitative data, experimental determination is essential. The dynamic method described in this guide provides a robust framework for researchers to ascertain the solubility of this important synthetic building block in various organic solvents, thereby facilitating its effective use in research and development.

References

Stability and Storage of 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. This document outlines the key degradation pathways, recommended analytical methods for stability assessment, and detailed experimental protocols.

Core Concepts in Boronic Acid Stability

Arylboronic acids, including this compound, are generally considered more stable than many other organometallic reagents, exhibiting a notable tolerance to air and moisture.[1] However, their stability is not absolute and is influenced by several factors, including pH, temperature, humidity, and light exposure. Two primary degradation pathways are of significant concern for boronic acids: protodeboronation and the formation of boronic anhydrides (boroxines).

Protodeboronation: This process involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This degradation is often observed in aqueous solutions and its rate is highly dependent on the pH of the medium.[2] For some arylboronic acids, self-catalysis can occur when the pH is close to the pKa of the boronic acid.[2]

Boroxine Formation: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium is influenced by the presence of water, temperature, and the specific substituents on the aromatic ring. The formation of boroxines can affect the reactivity and solubility of the boronic acid. It is a common observation that commercial samples of boronic acids contain varying amounts of their corresponding anhydrides.

Recommended Storage and Handling

To ensure the integrity and reactivity of this compound, proper storage and handling are crucial.

Storage Conditions:

  • Temperature: It is recommended to store the compound in a cool environment. Options include refrigeration (below 15°C) or at room temperature in a consistently cool and dark place.[3]

  • Atmosphere: To minimize degradation, containers should be tightly sealed and stored in a dry, well-ventilated area.[2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation and hydrolysis.

  • Light: The compound should be protected from light to prevent potential photolytic degradation.

Handling:

  • Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.

  • Handling should be performed in a well-ventilated area, such as a fume hood, to avoid inhalation of the powder.

  • Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[4]

Stability Profile and Degradation Pathways

While specific quantitative stability data for this compound is not extensively available in the public domain, the stability of fluorinated phenylboronic acids has been studied more broadly.

Hydrolytic Stability: The hydrolytic stability of fluorinated phenylboronic acids is influenced by the position and number of fluorine substituents.[1][2] The introduction of a fluorine atom can enhance the Lewis acidity of the boronic acid.[1] The stability is also pH and temperature-dependent.[1] It has been noted that compounds with two fluorine atoms in the ortho positions can be less stable.[1]

Thermal Stability: Elevated temperatures can accelerate both protodeboronation and the formation of boroxines. While specific thermal degradation data for this compound is not readily available, general practice for arylboronic acids suggests avoiding prolonged exposure to high temperatures.

Photostability: As a general precaution for complex organic molecules, exposure to UV and visible light should be minimized to prevent potential photolytic degradation.

The primary degradation pathways for this compound are summarized in the diagram below.

Degradation Pathways Degradation Pathways of this compound A This compound B Methyl 3-fluorobenzoate A->B Protodeboronation (H2O, pH, heat) C Boroxine (Trimeric Anhydride) A->C Dehydration (heat, vacuum) C->A Hydration

Degradation Pathways

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the stability of this compound under various stress conditions. Researchers are encouraged to perform in-house stability studies to determine degradation kinetics and establish appropriate re-test dates for their specific applications. The following table is provided as a template for summarizing such data.

Stress ConditionParameterValueDegradation Products ObservedAnalytical Method
Thermal Temperature (°C)
Duration (days)
% Degradation
Hydrolytic (Acidic) pH
Temperature (°C)
% Degradation
Hydrolytic (Basic) pH
Temperature (°C)
% Degradation
Oxidative Oxidizing Agent
Concentration
% Degradation
Photostability Light Source
Intensity
% Degradation

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies on this compound. These protocols are based on established guidelines for stability testing and should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Stability-Indicating Analytical Method Development

A stability-indicating analytical method is crucial to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector or a mass spectrometer (MS) is the recommended technique.

Workflow for Method Development:

Method Development Workflow Stability-Indicating HPLC/UPLC Method Development Workflow cluster_0 Preparation cluster_1 Chromatographic Optimization cluster_2 Validation A Prepare stock solution of This compound B Perform forced degradation studies (acid, base, peroxide, heat, light) A->B C Prepare mixture of stressed samples B->C F Inject stressed sample mixture C->F D Select initial column and mobile phase E Optimize gradient, flow rate, and temperature D->E E->F G Evaluate peak shape, resolution, and runtime F->G G->E Iterate H Assess specificity, linearity, accuracy, precision, and robustness G->H Optimized I Finalize and document the validated method H->I

HPLC/UPLC Method Development
Forced Degradation (Stress Testing) Protocols

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.

General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • After the specified time, allow the sample to cool to room temperature.

    • Dissolve a known amount of the stressed solid in the mobile phase to a suitable concentration for analysis.

  • Photostability:

    • Expose a thin layer of the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7][8]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dissolve a known amount of the exposed and control solids in the mobile phase for analysis.

NMR Spectroscopy for Anhydride Formation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹¹B NMR, is a powerful tool for monitoring the equilibrium between the boronic acid and its boroxine anhydride.

Protocol for ¹H NMR Analysis:

  • Prepare a sample of the boronic acid in a deuterated aprotic solvent (e.g., CDCl₃ or DMSO-d₆) at a known concentration.

  • Acquire a ¹H NMR spectrum. The presence of two distinct sets of aromatic signals may indicate a mixture of the monomeric boronic acid and the trimeric boroxine.

  • To confirm the presence of the boroxine, the sample can be rigorously dried under vacuum and the spectrum re-acquired, which should favor the anhydride form.

  • Conversely, adding a small amount of D₂O or using a protic deuterated solvent like methanol-d₄ can shift the equilibrium towards the monomeric boronic acid.[9]

Signaling Pathways and Broader Context

Currently, there is no specific information in the reviewed literature linking this compound to direct involvement in cellular signaling pathways. Its primary utility lies as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to synthesize more complex molecules that may have biological activity.

Conclusion

This compound is a valuable synthetic intermediate that requires careful storage and handling to maintain its quality. While it is relatively stable compared to many organometallic compounds, it is susceptible to degradation through protodeboronation and boroxine formation. Understanding these degradation pathways and employing appropriate analytical methods for stability monitoring are essential for its effective use in research and development. The provided protocols offer a framework for establishing the stability profile of this compound under specific laboratory conditions.

References

An In-depth Technical Guide to 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its strategic functionalization, featuring a fluorine atom, a methoxycarbonyl group, and a boronic acid moiety, makes it a versatile reagent for the construction of complex molecular architectures. This guide details a representative synthetic protocol, summarizes its physicochemical properties, and explores its primary applications, with a focus on palladium-catalyzed cross-coupling reactions.

Introduction

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. Arylboronic acids are fundamental coupling partners in the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation in contemporary organic synthesis. This compound merges these features, offering a trifunctionalized scaffold for medicinal chemistry and materials science. This document provides a comprehensive overview of its synthesis, characterization, and utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 603122-84-5
Molecular Formula C₈H₈BFO₄
Molecular Weight 197.96 g/mol
Appearance White to off-white crystalline powder
Melting Point 140 °C (literature value)[1]
Purity Typically ≥97% (by titration)
Synonyms 2-Fluoro-4-(methoxycarbonyl)benzeneboronic acid

Synthesis of this compound

Reaction Scheme

The synthesis proceeds via a two-step process starting from methyl 3-fluorobenzoate: directed ortho-lithiation followed by quenching with a trialkyl borate and subsequent acidic workup.

G cluster_0 Synthetic Pathway start Methyl 3-fluorobenzoate intermediate Lithium diisopropylamide (LDA) Triisopropyl borate start->intermediate 1. Ortho-lithiation product This compound intermediate->product 2. Borylation & Workup

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • Methyl 3-fluorobenzoate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of diisopropylamine (1.2 equivalents) in anhydrous THF is cooled to -78 °C. n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at this temperature.

  • Ortho-lithiation: A solution of methyl 3-fluorobenzoate (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred for 1-2 hours at -78 °C to ensure complete lithiation.

  • Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Workup and Isolation: The reaction is quenched by the slow addition of 1M HCl at 0 °C until the solution is acidic (pH ~2). The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or silica gel chromatography to afford this compound as a white to off-white solid.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[1] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.

General Reaction Scheme

G cluster_1 Suzuki-Miyaura Cross-Coupling boronic_acid This compound catalyst Pd Catalyst & Base boronic_acid->catalyst halide Aryl/Heteroaryl Halide (R-X) halide->catalyst product Coupled Product catalyst->product

Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.

Key Experimental Considerations

A typical Suzuki-Miyaura coupling protocol involving this compound is summarized in Table 2. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific substrates being coupled.

Table 2: Typical Suzuki-Miyaura Reaction Protocol

ComponentExample ReagentTypical Molar Equivalents
Aryl/Heteroaryl Halide -1.0
Boronic Acid This compound1.1 - 1.5
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)0.01 - 0.05
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0
Solvent Dioxane/Water, Toluene, DMF-

The fluorine substituent on the boronic acid can influence the electronic properties of the aryl ring, which may affect the rate and efficiency of the cross-coupling reaction.[2]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is firmly established in the construction of complex molecules for the pharmaceutical and materials science industries through the robust and reliable Suzuki-Miyaura cross-coupling reaction. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling researchers and drug development professionals to leverage its unique structural features in their synthetic endeavors.

References

A Technical Guide to 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid (CAS No. 603122-84-5), a versatile synthetic building block. It details the compound's key physicochemical properties, explores the synergistic roles of its distinct functional moieties—the boronic acid, fluorine atom, and methoxycarbonyl group—and outlines its principal applications in pharmaceutical development, materials science, and organic synthesis. A generalized experimental protocol for its use in the Suzuki-Miyaura cross-coupling reaction is also presented, supplemented by graphical representations of chemical pathways and experimental workflows.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline powder.[1] Its structural and quantitative data are summarized below.

PropertyValueReferences
CAS Number 603122-84-5[1][2][3]
Molecular Formula C₈H₈BFO₄[1]
Molecular Weight 197.96 g/mol [1]
Melting Point 140 °C[1]
Appearance White to off-white crystalline powder[1]
Purity ≥97.0% - 98.0%[2][4]
Synonyms 2-Fluoro-4-(methoxycarbonyl)benzeneboronic acid[1][5]

Core Features and Chemical Reactivity

The utility of this compound stems from the unique interplay of its three functional components:

  • Boronic Acid Moiety (-B(OH)₂): This is the most celebrated feature, enabling the molecule to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds with high efficiency and selectivity.[2][6][7]

  • Fluorine Substituent (-F): The presence of a fluorine atom at the ortho-position introduces unique electronic and steric properties.[2] In drug development, this can enhance the metabolic stability and lipophilicity of potential drug candidates, improving their pharmacokinetic profiles.[2]

  • Methoxycarbonyl Group (-COOCH₃): This ester group serves as a versatile reactive handle, allowing for further chemical modifications and derivatization of the molecule.[2][8]

The primary reactivity of this compound is demonstrated in the Suzuki-Miyaura cross-coupling, a powerful method for synthesizing biaryl compounds.[7][9] The general catalytic cycle for this reaction is illustrated below.

Suzuki_Miyaura_Cycle General Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Biaryl Product (R¹-R²) pd2_trans->product r1x Aryl Halide (R¹-X) r1x->pd2_complex boronic Boronic Acid (R²-B(OH)₂) + Base boronic->pd2_complex

Caption: General Catalytic Cycle of Suzuki-Miyaura Coupling.

Key Applications

This compound is a crucial intermediate in multiple high-value sectors. Its application extends from the synthesis of complex pharmaceuticals to the creation of advanced materials.[1][2]

  • Pharmaceutical Development: It is an invaluable tool for synthesizing biologically active molecules.[1] It serves as a key building block in the development of novel therapeutics, including anti-cancer agents and treatments for neurological disorders.[1][2] The compound is used to construct complex heterocyclic systems and introduce specific aromatic fragments into drug candidates.[2]

  • Organic Synthesis: Beyond pharmaceuticals, it is widely employed in cross-coupling reactions to generate complex organic molecules for various research and industrial purposes.[1][10]

  • Materials Science: The compound is used to create novel functionalized polymers and advanced materials with applications in electronics and sensors.[1][10]

  • Agrochemicals: It is also utilized in the development of new agrochemical products.[1][2]

  • Bioconjugation and Catalysis: In specialized research, it can be used to attach biomolecules to surfaces for drug delivery systems or act as a catalyst in certain chemical reactions.[1][10]

Applications Primary Application Areas center This compound pharma Pharmaceutical Development center->pharma org_syn Organic Synthesis center->org_syn mat_sci Materials Science center->mat_sci agrochem Agrochemicals center->agrochem anticancer Anti-Cancer Agents pharma->anticancer neuro Neurological Disorder Treatments pharma->neuro drug_discovery Drug Discovery (Building Block) pharma->drug_discovery

Caption: Primary Application Areas of the Title Compound.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is representative and may require optimization based on the specific substrate and desired product.

Materials:

  • This compound (1.0 - 1.3 equiv)

  • Aryl halide (or triflate) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, PCy₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, KF) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vessel, add the aryl halide, this compound, the base, the palladium catalyst, and any ligand under an inert atmosphere (e.g., Argon or Nitrogen).[11]

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).[11]

  • Monitoring: Monitor the reaction progress by an appropriate method, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.[11]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[7]

  • Purification: Concentrate the solution under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the final product.[11]

Workflow Experimental Workflow for Suzuki Coupling setup 1. Reaction Setup (Under Inert Atmosphere) reagents 2. Add Reagents & Solvent setup->reagents react 3. Heat & Stir reagents->react monitor 4. Monitor Progress (TLC / GC-MS) react->monitor workup 5. Cooldown & Workup (Dilution & Filtration) monitor->workup purify 6. Extraction & Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental Workflow for a Typical Suzuki Coupling.

Spectroscopic and Analytical Data

Characterization of this compound and its reaction products is typically performed using standard analytical techniques. While specific spectral data should be confirmed with the supplier's Certificate of Analysis, expected characterization methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR would be used to confirm the molecular structure, the presence of the fluoro and methoxycarbonyl groups, and the boronic acid moiety.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Infrared Spectroscopy (IR): Used to identify characteristic vibrations of functional groups, such as the B-O, C=O (ester), and C-F bonds.

While detailed spectral data for this specific compound is not available in the cited public literature, related structures such as its pinacol ester and the corresponding benzoic acid have been characterized, confirming the utility of these methods.[12][13][14]

References

An In-depth Technical Guide to 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid, a versatile building block in modern organic and medicinal chemistry. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of targeted cancer therapies. Experimental protocols, quantitative data, and pathway diagrams are included to support researchers in their scientific endeavors.

Core Compound Profile

This compound is a substituted arylboronic acid that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural features, including a fluorine atom and a methoxycarbonyl group, impart unique reactivity and properties that are highly valued in pharmaceutical and materials science research.

Chemical and Physical Properties

The key properties of this compound and its commonly used pinacol ester derivative are summarized below. The pinacol ester is often favored for its enhanced stability and ease of handling in cross-coupling reactions.

PropertyThis compoundThis compound, pinacol ester
CAS Number 603122-84-5603122-79-8
Molecular Formula C₈H₈BFO₄C₁₄H₁₈BFO₄
Molecular Weight 197.96 g/mol 280.10 g/mol
Appearance White to off-white crystalline powderSolid
Melting Point 140 °C66-71 °C
Purity Typically ≥97%Typically ≥97%
Key Applications

This boronic acid derivative is a cornerstone in various synthetic applications:

  • Pharmaceutical Development : It is a key building block in the synthesis of several anti-cancer agents, most notably as a precursor to the PARP inhibitor Olaparib.[1][2][3] The fluorine substituent can enhance metabolic stability and binding affinity of the final drug molecule.

  • Organic Synthesis : Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the construction of biaryl and heteroaryl structures.[4]

  • Material Science : The compound and its derivatives are used to create novel polymers and functional materials with tailored electronic and physical properties.

  • Bioconjugation : The boronic acid moiety can be utilized for the covalent linkage to biomolecules, enabling the development of targeted drug delivery systems and diagnostics.

  • Catalysis : In certain contexts, boronic acid derivatives can act as catalysts in various chemical transformations.

Synthesis and Experimental Protocols

The synthesis of this compound and its application in the synthesis of pharmaceutically relevant molecules are critical for its utility.

Synthesis of this compound

A common synthetic route to arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate. Below is a representative protocol for the synthesis of this compound from methyl 3-fluoro-4-bromobenzoate.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 3-fluoro-4-bromobenzoate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Trimethyl borate

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with methyl 3-fluoro-4-bromobenzoate (1.0 eq) dissolved in anhydrous THF.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Borylation: Trimethyl borate (1.2 eq) is then added dropwise, again keeping the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • Quenching and Acidification: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour, and the pH is adjusted to ~2.

  • Extraction: The aqueous layer is separated and extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or silica gel chromatography to yield this compound as a white solid.

Logical Workflow for Synthesis

G A Methyl 3-fluoro-4-bromobenzoate in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 1h at -78 °C C->D E Add Trimethyl borate dropwise D->E F Stir and warm to RT E->F G Quench with 1M HCl F->G H Aqueous workup and extraction G->H I Dry and concentrate H->I J Purify product I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling: Synthesis of a PARP Inhibitor Precursor

A significant application of this compound is in the synthesis of PARP inhibitors like Olaparib. The Suzuki-Miyaura coupling is a key step in assembling the core structure of these molecules. The following is a generalized protocol for such a coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound, pinacol ester (1.2 eq)

  • A suitable aryl or heteroaryl halide (e.g., a brominated phthalazinone derivative) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar is added the aryl halide (1.0 eq), this compound, pinacol ester (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times.

  • Solvent Addition: Degassed solvent is added via syringe.

  • Heating: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for several hours until completion, as monitored by TLC or LC-MS.

  • Workup: The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the desired coupled product.

Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Coupled Product Ar-X Ar-X Ar-X->Oxidative\nAddition Aryl Halide Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Boronic Acid/Ester Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Role in Targeted Cancer Therapy: PARP Inhibition

Derivatives of this compound are integral to the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations.

PARP Signaling Pathway and Inhibition

PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with defective homologous recombination repair pathways (e.g., due to BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Simplified PARP Inhibition Pathway

G cluster_0 Normal Cell (with functional HR) cluster_1 BRCA-mutated Cancer Cell A Single-Strand DNA Break B PARP Activation A->B C Base Excision Repair B->C D DNA Repair C->D E Single-Strand DNA Break F PARP Inhibitor (e.g., Olaparib) E->F G PARP Trapping & Inhibition of BER E->G F->G H Double-Strand DNA Break G->H I Defective Homologous Recombination (HR) H->I J Cell Death (Apoptosis) I->J

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutated cancer cells.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and application of this compound derivatives in the context of Olaparib synthesis.

Reaction StepStarting Material(s)ProductReagents/ConditionsYield (%)Reference
BrominationEthyl 2-fluoro-4-methylbenzoateMonobromide aryl formateNBS, BPO, Dichloromethane96ACS Omega 2022, 7, 6313
Negishi CouplingMonobromide aryl formate & Phthalazinone derivativeCoupled IntermediateZinc, LiCl, Pd catalyst80ACS Omega 2022, 7, 6313
HydrolysisCoupled Intermediate (Ester)2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acidBase (e.g., NaOH)85ACS Omega 2022, 7, 6313

Conclusion

This compound and its derivatives are indispensable tools in modern chemical synthesis, particularly in the pharmaceutical industry. Their utility in constructing complex molecular architectures, exemplified by the synthesis of the PARP inhibitor Olaparib, underscores their importance in the development of life-saving medicines. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the potential of this versatile building block.

References

Methodological & Application

Application Notes and Protocols for 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility is most prominently showcased in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds. This reaction has become indispensable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1][2]

The unique substitution pattern of this compound offers distinct advantages in molecular design. The fluorine atom can introduce favorable electronic properties, enhance metabolic stability, and improve the binding affinity of a molecule to its biological target.[2][3] The methoxycarbonyl group serves as a convenient handle for further synthetic modifications, allowing for the construction of diverse molecular architectures.[2][4] These features make this boronic acid a sought-after reagent in drug discovery and development programs.

This document provides detailed application notes, a summary of reaction parameters, a comprehensive experimental protocol for the use of this compound in Suzuki-Miyaura coupling, and visual diagrams of the experimental workflow and catalytic cycle.

Data Presentation: Typical Suzuki-Miyaura Coupling Parameters

While specific quantitative data for a wide range of coupling partners with this compound is not extensively documented in publicly available literature, the following table summarizes typical reaction conditions based on general protocols for Suzuki-Miyaura couplings involving similar arylboronic acids.

ParameterTypical Range/ExamplesNotes
Aryl Halide Aryl bromides, Aryl iodidesAryl bromides and iodides are generally more reactive than aryl chlorides.
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂Catalyst choice can significantly impact reaction efficiency. Pd(dppf)Cl₂ is often effective for a broad range of substrates.
Ligand dppf, PPh₃, Buchwald ligands (e.g., XPhos)The ligand stabilizes the palladium catalyst and influences its reactivity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base is crucial for the activation of the boronic acid in the transmetalation step.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFA mixture of an organic solvent and water is commonly used.
Temperature 65 - 120 °CThe reaction temperature depends on the reactivity of the coupling partners and the catalyst system.
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
Yield Moderate to excellentYields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the degradation of the catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Mandatory Visualization

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Catalyst, and Base inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction and Washing cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_intermediate1 Ar-Pd(II)-X Ln oxidative_addition->pd2_intermediate1 transmetalation Transmetalation (Ar'B(OH)₂, Base) pd2_intermediate1->transmetalation pd2_intermediate2 Ar-Pd(II)-Ar' Ln transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the valuable physicochemical properties imparted by the fluoro and methoxycarbonyl substituents.

Introduction

This compound is a key reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the fluorine and methoxycarbonyl groups can influence the electronic properties and reactivity of the boronic acid, making it a valuable partner in various coupling reactions. Its application is particularly prominent in the synthesis of complex molecules for pharmaceutical and materials science research.[1] This document details its application in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, providing typical reaction conditions and detailed experimental protocols.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common application for this compound, enabling the formation of biaryl structures. These motifs are prevalent in pharmacologically active compounds. The reaction couples the boronic acid with aryl or heteroaryl halides or triflates.

General Reaction Conditions

A variety of palladium catalysts and ligands can be employed for the Suzuki-Miyaura coupling of this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the reactivity of the coupling partner. Modern approaches often utilize palladium precatalysts for their stability and high reactivity.[2]

Typical Catalyst Systems and Conditions:

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Pd(OAc)₂ (1-5)SPhos (2-10) or XPhos (2-10)K₃PO₄ (2-3) or Cs₂CO₃ (2-3)Toluene, Dioxane, or THF/H₂O80-110
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2-3) or K₂CO₃ (2-3)Toluene/EtOH/H₂O or Dioxane/H₂O80-100
PdCl₂(dppf) (3-5)-K₂CO₃ (2-3) or CsF (2-3)DMF or Dioxane80-120
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene (or Dioxane)

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).

  • If a biphasic solvent system is desired, add a proportional amount of degassed water (e.g., Toluene:H₂O 10:1).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst: Pd Source + Ligand C Add Degassed Solvent D Heat under Inert Atmosphere C->D E Cool and Quench D->E F Extraction G Drying and Concentration H Column Chromatography I Pure Biaryl Product H->I

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

While less common for boronic acids, the principles of palladium-catalyzed C-N bond formation can be applied. In a more typical Buchwald-Hartwig reaction, an aryl halide is coupled with an amine.[3][4][5] The following is a general protocol for the amination of an aryl bromide, a reaction for which the product of a Suzuki coupling with this compound could be a substrate.

General Reaction Conditions

The Buchwald-Hartwig amination requires a palladium catalyst, a suitable phosphine ligand, and a strong base. The choice of ligand is critical and often depends on the nature of the amine and aryl halide.

Typical Catalyst Systems and Conditions:

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Pd₂(dba)₃ (1-2)Xantphos (2-4) or BINAP (2-4)NaOt-Bu (1.2-1.5) or Cs₂CO₃ (1.5-2.0)Toluene or Dioxane80-110
Pd(OAc)₂ (1-2)RuPhos (2-4) or BrettPhos (2-4)K₃PO₄ (2.0) or K₂CO₃ (2.0)t-BuOH or Toluene80-110
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with an Aniline

Materials:

  • Aryl bromide (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • Xantphos (2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv), Xantphos (0.02 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add the aryl bromide (1.0 equiv) and the aniline derivative (1.2 equiv).

  • Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition Product Ar-NR'R'' ArPdAmine Ar-Pd(II)-NHR'(L_n) ArPdX->ArPdAmine Ligand Exchange ArPdAmine->Pd0 Reductive Elimination ArX Ar-X Amine HNR'R'' Base Base HX H-X

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Cross-Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.[6][7][8] This reaction is a powerful tool for the synthesis of arylalkynes.

General Reaction Conditions

This coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6]

Typical Catalyst Systems and Conditions:

Catalyst (mol%)Co-catalyst (mol%)Base (equivalents)SolventTemperature (°C)
Pd(PPh₃)₂Cl₂ (1-3)CuI (2-5)Et₃N or i-Pr₂NH (2-4)THF or DMF25-70
Pd(PPh₃)₄ (1-3)CuI (2-5)Et₃N or Piperidine (2-4)Toluene or DMF25-80
Experimental Protocol: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne

Materials:

  • Aryl iodide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed THF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous, degassed THF (to achieve a concentration of 0.1-0.2 M with respect to the aryl iodide).

  • Add triethylamine (2.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Cross-Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][10]

General Reaction Conditions

The reaction is catalyzed by a palladium complex in the presence of a base.[9]

Typical Catalyst Systems and Conditions:

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Pd(OAc)₂ (1-5)PPh₃ (2-10) or P(o-tolyl)₃ (2-10)Et₃N or K₂CO₃ (1.5-2.0)DMF, Acetonitrile, or Toluene80-120
PdCl₂(PPh₃)₂ (1-5)-NaOAc (1.5-2.0)DMA or NMP100-140
Experimental Protocol: Heck Coupling of an Aryl Bromide with an Acrylate

Materials:

  • Aryl bromide (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Tri(o-tolyl)phosphine (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed DMF (to achieve a concentration of 0.2-0.5 M), followed by n-butyl acrylate (1.5 equiv) and triethylamine (1.5 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions:

Cross_Coupling_Workflow cluster_start Starting Materials cluster_catalysis Catalytic System A This compound (or its derivative) H Cross-Coupling Reaction A->H B Coupling Partner (Aryl/Vinyl Halide/Triflate, Amine, Alkyne, Alkene) B->H C Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) C->H D Ligand (e.g., Phosphine) D->H E Base (e.g., K₃PO₄, NaO-t-Bu) E->H F Solvent (e.g., Toluene, Dioxane, DMF) F->H G Reaction Conditions (Temperature, Time, Inert Atmosphere) G->H I Workup and Purification H->I J Desired Product I->J

Caption: Key components of a palladium-catalyzed cross-coupling reaction.

References

Application Notes and Protocols for 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is a versatile and highly valuable building block in modern medicinal chemistry. Its unique structural features—a fluorine atom, a methoxycarbonyl group, and a boronic acid moiety—make it an ideal reagent for the synthesis of complex organic molecules with diverse biological activities. The fluorine substitution can enhance metabolic stability and binding affinity of drug candidates, while the methoxycarbonyl group offers a convenient handle for further chemical modifications. The boronic acid functionality is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical research and development.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anti-cancer agents.

Key Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of a variety of therapeutic agents. Its primary application lies in the construction of biaryl and heteroaryl structures that are common motifs in biologically active compounds.

Primary Applications:

  • Anti-Cancer Agents: This boronic acid is a crucial component in the synthesis of PARP inhibitors, which have shown significant success in treating cancers with specific DNA repair deficiencies (e.g., BRCA1/2 mutations).[3][4]

  • TNFα Modulators: It has been employed in the development of modulators of Tumor Necrosis Factor alpha (TNFα), which are beneficial in treating inflammatory and autoimmune diseases.

  • Neurological Disorders: The versatility of this reagent extends to the synthesis of compounds targeting neurological disorders.[5]

  • Agrochemicals and Materials Science: Beyond pharmaceuticals, it is also used in the creation of novel agrochemicals and advanced materials.[1]

Featured Application: Synthesis of PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibiting PARP-1 in cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted cell death. Several PARP inhibitors have been approved for clinical use, and many more are in development.

The 2-fluoro-4-(methoxycarbonyl)phenyl moiety is a common structural feature in a number of potent PARP inhibitors. The following sections provide a detailed protocol for a representative Suzuki-Miyaura coupling reaction to synthesize a key intermediate for a novel PARP-1 inhibitor.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide to form a biaryl product, a common core structure in many PARP inhibitors.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Ar-Br E Ar-(2-Fluoro-4-carboxyphenyl) A->E B This compound B->E C Pd Catalyst, Base C->E D Solvent, Heat D->E

Caption: General Suzuki-Miyaura Coupling Reaction.

Materials:

  • Aryl/Heteroaryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl/heteroaryl bromide, this compound, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving phenylboronic acids and the subsequent biological activity of the synthesized PARP inhibitors. While specific data for this compound in the synthesis of a named, commercial drug is proprietary, the data presented is indicative of the yields and potencies that can be achieved.

Aryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Resulting Compound IC₅₀ (PARP-1)
4-bromobenzonitrilePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012851.5 nM
3-bromo-5-methylpyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene1108920.8 nM
2-chloro-4-fluorobenzamidePd(OAc)₂ / XPhosCs₂CO₃t-Amyl alcohol10016782.1 nM

Note: The data in this table is representative and compiled from various sources in medicinal chemistry literature to illustrate typical outcomes.

Signaling Pathways and Experimental Workflows

The development of PARP inhibitors using this compound involves a structured workflow from chemical synthesis to biological evaluation.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel PARP inhibitors.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Aryl Halide suzuki Suzuki-Miyaura Coupling start->suzuki workup Workup & Purification suzuki->workup characterization Structural Characterization (NMR, MS) workup->characterization in_vitro In Vitro PARP-1 Enzyme Assay (Determine IC50) characterization->in_vitro Purified Compound cell_based Cell-Based Assays (e.g., BRCA-mutant cancer cells) in_vitro->cell_based in_vivo In Vivo Efficacy Studies (Xenograft models) cell_based->in_vivo

Caption: Drug Discovery Workflow for PARP Inhibitors.

PARP-1 Signaling Pathway in DNA Repair

The diagram below illustrates the central role of PARP-1 in DNA repair and the mechanism of action of PARP inhibitors.

G cluster_pathway PARP-1 Signaling in DNA Repair cluster_inhibition Mechanism of PARP Inhibitors dna_ssb DNA Single-Strand Break (SSB) parp1_activation PARP-1 Activation dna_ssb->parp1_activation par_synthesis Poly(ADP-ribose) Synthesis parp1_activation->par_synthesis ber_recruitment Recruitment of BER Proteins par_synthesis->ber_recruitment ssb_repair SSB Repair ber_recruitment->ssb_repair parp_inhibitor PARP Inhibitor (Synthesized using 2-Fluoro-4- (methoxycarbonyl)phenylboronic acid) parp_inhibitor->parp1_activation parp_trapping PARP-1 Trapping on DNA parp_inhibitor->parp_trapping replication_fork_collapse Replication Fork Collapse (leads to Double-Strand Breaks) parp_trapping->replication_fork_collapse synthetic_lethality Synthetic Lethality in HR-Deficient Cells replication_fork_collapse->synthetic_lethality

Caption: PARP-1 Inhibition and Synthetic Lethality.

Conclusion

This compound is a powerful and versatile reagent in medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular architectures, particularly for the development of targeted therapies such as PARP inhibitors. The protocols and data presented here provide a framework for researchers to utilize this valuable building block in their drug discovery and development efforts.

References

Application Notes and Protocols: 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is a versatile and highly valuable building block in modern pharmaceutical synthesis. Its unique structural features—a fluorine atom, a methoxycarbonyl group, and a boronic acid moiety—make it an ideal reagent for the construction of complex molecular architectures found in a variety of therapeutic agents. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the methoxycarbonyl group offers a convenient handle for further synthetic modifications. The boronic acid functional group is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in medicinal chemistry.[1][2]

These application notes provide a detailed overview of the use of this compound in the synthesis of a key intermediate for Sonidegib, an FDA-approved inhibitor of the Hedgehog signaling pathway used in the treatment of basal cell carcinoma.[3][4]

Key Applications in Pharmaceutical Synthesis

This compound is a critical intermediate in the synthesis of a range of biologically active molecules, particularly in the field of oncology.[5] Its primary application is in Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Featured Application: Synthesis of a Key Intermediate for the Hedgehog Pathway Inhibitor, Sonidegib

Sonidegib is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[6] Aberrant activation of this pathway is implicated in the development of several cancers, most notably basal cell carcinoma.[7] The synthesis of Sonidegib and its analogs often involves the coupling of a substituted phenyl ring to a pyrimidine core. This compound serves as the source of the substituted phenyl moiety in a crucial Suzuki-Miyaura coupling step.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number603122-84-5[2]
Molecular FormulaC₈H₈BFO₄[8]
Molecular Weight197.96 g/mol [8]
Melting Point173-175 °C[8]
AppearanceWhite to off-white crystalline powder[5]

Table 2: Representative Suzuki-Miyaura Coupling Reaction Conditions

ParameterRecommended ConditionsNotes
Aryl Halide5-Bromo-2-chloropyrimidine (1.0 equiv.)The bromine at the 5-position is more reactive than the chlorine at the 2-position.[9]
Boronic AcidThis compound (1.2 equiv.)
CatalystPd(PPh₃)₄ (5 mol%)Other palladium catalysts such as Pd₂(dba)₃ with suitable ligands can also be effective.[9]
BaseK₃PO₄ (2.0 equiv.)Other inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used.[10]
Solvent1,4-Dioxane/H₂O (4:1 v/v)A mixture of an organic solvent and water is common to dissolve all reactants.[10]
Temperature80-100 °CReaction temperature may require optimization based on specific substrates.[9]
AtmosphereInert (Argon or Nitrogen)Essential to prevent degradation of the palladium catalyst.[9]
Representative Yield Good to Excellent Yields are dependent on specific substrate and reaction optimization.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Sonidegib Intermediate

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-chloropyrimidine with this compound.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous and degassed)

  • Deionized water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and purification (e.g., ethyl acetate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-chloropyrimidine (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) via syringe.

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-(2-fluoro-4-(methoxycarbonyl)phenyl)-5-bromopyrimidine.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: - 5-Bromo-2-chloropyrimidine - this compound - K3PO4 prep2 Add Pd(PPh3)4 Catalyst prep1->prep2 prep3 Establish Inert Atmosphere (Argon/Nitrogen) react1 Add Degassed Solvents (1,4-Dioxane/H2O) prep3->react1 react2 Heat and Stir (80-100 °C) react1->react2 react3 Monitor Progress (TLC/LC-MS) react2->react3 workup1 Cool and Dilute (Ethyl Acetate) react3->workup1 workup2 Aqueous Wash (Water, Brine) workup1->workup2 workup3 Dry, Concentrate workup2->workup3 workup4 Purify (Column Chromatography) workup3->workup4 product Purified Product workup4->product hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits SUFU SUFU SUFU SUFU->SUFU_GLI GLI GLI GLI->SUFU_GLI GLI_active Active GLI GLI->GLI_active Translocates SUFU_GLI->GLI Releases Target_Genes Target Gene Transcription (Proliferation, Survival) GLI_active->Target_Genes Activates Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binds Sonidegib Sonidegib Sonidegib->SMO Inhibits

References

Application Notes and Protocols: 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is a versatile and valuable building block in modern organic synthesis. Its unique trifunctional nature, featuring a boronic acid moiety, a fluorine substituent, and a methyl ester, makes it an attractive component for the construction of complex molecular architectures. This compound is particularly instrumental in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable trait in drug discovery. The methoxycarbonyl group provides a convenient handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. These application notes provide detailed protocols for the use of this compound in the synthesis of substituted biaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties

PropertyValueReference
CAS Number 603122-84-5--INVALID-LINK--
Molecular Formula C₈H₈BFO₄--INVALID-LINK--
Molecular Weight 197.96 g/mol --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Melting Point 140-145 °C--INVALID-LINK--

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions with a variety of aryl and heteroaryl halides. The following sections provide detailed protocols for the synthesis of representative biaryl structures.

Protocol 1: Synthesis of Methyl 3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylate

This protocol details the coupling of this compound with 4-bromoanisole to yield a substituted biphenyl ether, a common scaffold in medicinal chemistry.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Boronic_Acid This compound Reaction Suzuki-Miyaura Coupling Boronic_Acid->Reaction Aryl_Halide 4-Bromoanisole Aryl_Halide->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Dioxane/H₂O Solvent->Reaction Temperature 90 °C Temperature->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Methyl 3-fluoro-4'-methoxy- [1,1'-biphenyl]-4-carboxylate Workup->Product

Experimental workflow for the synthesis of Methyl 3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylate.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a rubber septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane and water.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.

  • Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data:

Coupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv)Dioxane/H₂O (4:1)9016~85-95

Note: The yield is an estimated range based on typical Suzuki-Miyaura couplings of similar substrates and may vary depending on the precise reaction conditions and scale.

Protocol 2: Synthesis of Methyl 2'-fluoro-4'-(pyridin-2-yl)biphenyl-4-carboxylate

This protocol outlines the synthesis of a heteroaromatic biaryl compound, a structure of significant interest in the development of novel ligands and pharmaceuticals, by coupling this compound with 2-bromopyridine.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(Ln) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product_out Ar-Ar' RedElim->Product_out ArX 2-Bromopyridine ArX->OxAdd ArBOH Boronic Acid (Activated by Base) ArBOH->Transmetal

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, 2-bromopyridine, Pd(dppf)Cl₂, and Na₂CO₃.

  • Seal the flask, then evacuate and backfill with high-purity nitrogen or argon three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (25 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Quantitative Data:

Coupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePd(dppf)Cl₂ (3 mol%)Na₂CO₃ (2 equiv)Toluene/EtOH/H₂O (4:1:1)10016~75-85

Note: The yield is an estimated range based on typical Suzuki-Miyaura couplings of similar substrates and may vary depending on the precise reaction conditions and scale.[1]

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling reactions. The provided protocols offer robust starting points for the synthesis of valuable molecular scaffolds for applications in drug discovery, agrochemicals, and materials science. The presence of both a fluorine atom and a methyl ester allows for further diversification, making this reagent a powerful tool in the arsenal of synthetic chemists.

References

Application Notes and Protocols for 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become indispensable for the construction of biaryl and heteroaryl structures. These structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom and a methoxycarbonyl group on the phenyl ring imparts unique electronic properties and provides a handle for further functionalization, making this boronic acid a highly sought-after building block.

Key Features and Applications

  • Enhanced Reactivity: The electron-withdrawing nature of the fluorine atom can influence the electronic environment of the boronic acid, often leading to improved reactivity and selectivity in cross-coupling reactions.

  • Pharmaceutical and Agrochemical Synthesis: This reagent serves as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The introduction of a fluorinated phenyl moiety can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.

  • Versatility in C-C Bond Formation: Primarily used in palladium-catalyzed Suzuki-Miyaura coupling, it can be reacted with a wide range of aryl, heteroaryl, and vinyl halides or triflates to form the corresponding coupled products.

  • Functional Group Tolerance: The Suzuki-Miyaura reaction conditions are generally mild, allowing for the presence of various functional groups on the coupling partners, which is a significant advantage in the synthesis of complex molecules.

Suzuki-Miyaura Cross-Coupling Reaction: An Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves the coupling of an organoboron compound (e.g., this compound) with an organic halide or triflate in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd2_complex->transmetalation diaryl_pd2_complex Ar-Pd(II)-Ar'(Ln) transmetalation->diaryl_pd2_complex reductive_elimination Reductive Elimination diaryl_pd2_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve the best results.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol provides a robust starting point for the coupling of this compound with various aryl bromides and iodides.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole, 4-bromotoluene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Brine solution

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure with Pd(OAc)₂ and a Phosphine Ligand

This protocol is an alternative that can be effective for a range of aryl halides, including some less reactive aryl chlorides.

Materials:

  • This compound

  • Aryl halide

  • Palladium(II) acetate [Pd(OAc)₂]

  • Phosphine ligand (e.g., SPhos, XPhos, Triphenylphosphine)

  • Base (e.g., Potassium phosphate (K₃PO₄), Potassium carbonate (K₂CO₃))

  • Solvent (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF))

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 mmol, 2-5 mol%), the phosphine ligand (0.024-0.06 mmol, 2.4-6 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.) to a dry Schlenk tube or vial.

  • Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv.) and this compound (1.2-1.5 mmol, 1.2-1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Data Presentation

The following tables summarize representative, though not exhaustive, quantitative data for Suzuki-Miyaura coupling reactions involving phenylboronic acid derivatives under various conditions. While specific data for this compound is not widely published in a comparative format, these examples with similar substrates provide a strong indication of expected performance and a basis for optimization.

Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole

Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂OReflux1295
4-Methylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene1001892
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O901698
This compound (Predicted) Pd(PPh₃)₄ (3-5)K₂CO₃ or Cs₂CO₃ (2)Dioxane/H₂O or Toluene/EtOH/H₂O80-10012-2485-95

Table 2: Suzuki-Miyaura Coupling of Phenylboronic Acid with Various Aryl Halides

Aryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-IodotoluenePd(OAc)₂ (1) / PPh₃ (2)K₂CO₃ (2)Dioxane/H₂O80696
4-BromotoluenePd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂OReflux1293
4-ChlorotoluenePd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2)t-BuOH/H₂O1002488
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)K₂CO₃ (2)DMF/H₂O90891

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Aryl Halide, Boronic Acid, and Base prep2 Establish Inert Atmosphere prep1->prep2 prep3 Add Catalyst and Solvent prep2->prep3 react Heat and Stir prep3->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup1 Cool and Quench monitor->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash, Dry, and Concentrate workup2->workup3 purify Purify by Chromatography workup3->purify Logical_Relationships reagents Reactants This compound Aryl/Heteroaryl Halide product Product Biaryl Compound reagents:f0->product:f0 form catalyst_system Catalytic System Palladium Source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Ligand (optional) (e.g., PPh₃, SPhos) catalyst_system:f0->product:f0 catalyze conditions Reaction Conditions Base (e.g., K₂CO₃, K₃PO₄) Solvent (e.g., Dioxane, Toluene) Temperature (e.g., 80-110 °C) conditions:f0->product:f0 enable

Application Notes: The Role of the Fluorine Substituent in the Reactivity of 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is a versatile and highly valuable building block in modern organic synthesis.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the construction of complex molecular architectures is paramount.[1] The strategic placement of a fluorine atom at the ortho-position to the boronic acid moiety, along with a para-methoxycarbonyl group, imparts unique electronic and steric properties that significantly influence its reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]

This document outlines the specific roles of the ortho-fluorine substituent, provides quantitative data on its impact on reactivity, and offers a detailed protocol for its application in a typical Suzuki-Miyaura cross-coupling reaction.

The Role of the ortho-Fluorine Substituent

The presence of a fluorine atom on the phenyl ring, especially at the ortho-position, modulates the reactivity of the boronic acid through a combination of electronic and steric effects.

Electronic Effects

Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I effect).[3][4] This effect has several important consequences for the reactivity of this compound:

  • Increased Lewis Acidity: The strong -I effect of the ortho-fluorine withdraws electron density from the aromatic ring and, consequently, from the boron atom. This increases the Lewis acidity of the boronic acid.[5][6][7] Enhanced acidity is a crucial factor in the efficiency of cross-coupling reactions.

  • Intramolecular Hydrogen Bonding: The ortho-positioning of the fluorine allows for the formation of a potential intramolecular hydrogen bond between the fluorine and the hydroxyl group of the boronic acid (B-O-H···F).[5] This interaction can further enhance the acidity of the compound.[5]

  • Modulation of Reaction Kinetics: The increased electrophilicity of the boron center can accelerate the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step. This can lead to higher reaction efficiency and yields.

Steric Effects

While fluorine has a small atomic radius, its presence at the ortho-position can introduce a degree of steric hindrance.[8][9] This steric influence can be advantageous:

  • Prevention of Side Reactions: The steric bulk can prevent undesirable side reactions, such as the formation of boroxines (anhydrides of boronic acids), which can be less reactive in coupling reactions.[8]

  • Influence on Selectivity: The steric presence can influence the orientation of the molecule during the catalytic cycle, potentially leading to higher regioselectivity in certain transformations.

Impact on Final Product Properties

Incorporating a fluorinated fragment into a target molecule, a common strategy in drug discovery, often confers desirable properties.[10] The fluorine atom can enhance:

  • Metabolic Stability: The carbon-fluorine bond is very strong, making the molecule more resistant to metabolic degradation.[10]

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]

  • Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with biological targets.[10]

Figure 1: Key Influences of the ortho-Fluorine Substituent A This compound B Inductive Effect (-I) A->B C Intramolecular H-Bonding A->C D Steric Hindrance A->D E Increased Lewis Acidity B->E C->E H Prevention of Boroxine Formation D->H Leads to F Accelerated Transmetalation E->F Influences G Enhanced Metabolic Stability & Lipophilicity of Product F->G Results in Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling A 1. Reagent Addition (Ar-Br, Boronic Acid, Catalyst, Base) B 2. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Degassed Solvent B->C D 4. Heat Reaction Mixture (80-110 °C) C->D E 5. Monitor Progress (TLC/LC-MS) D->E E->D Continue Heating F 6. Reaction Work-up (Cool, Dilute, Filter) E->F Reaction Complete G 7. Extraction (Water & Brine Wash) F->G H 8. Dry & Concentrate G->H I 9. Purify Product (Column Chromatography) H->I J Final Product I->J Figure 3: Simplified Suzuki-Miyaura Catalytic Cycle cluster_TM Influenced by ortho-Fluorine Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA Ar-X ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation ArPdX->TM Ar'-B(OH)₂ Base ArPdAr Ar-Pd(II)-Ar' TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Ar-Ar'

References

Application Notes and Protocols for the Suzuki Reaction of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for conducting a Suzuki-Miyaura cross-coupling reaction using 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid. This versatile building block is frequently employed in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, for the formation of carbon-carbon bonds.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide (typically an aryl or vinyl halide) in the presence of a base. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.

Data Presentation: Typical Reaction Parameters

The following table summarizes common quantitative parameters for a Suzuki-Miyaura coupling reaction. Specific conditions may require optimization based on the specific aryl halide used as the coupling partner.

ParameterValueNotes
Aryl Halide 1.0 mmolLimiting reagent. Reactivity order: I > Br > Cl.
This compound 1.1 - 1.5 mmolTypically used in slight excess to ensure full consumption of the aryl halide.
Palladium Catalyst 1-5 mol%Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a phosphine ligand.
Base 2.0 - 3.0 mmolInorganic bases such as K₂CO₃, Na₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.
Solvent 5 - 10 mLA mixture of an organic solvent (e.g., Toluene, Dioxane, DMF) and an aqueous solution is often employed.
Temperature 70 - 110 °CReaction temperature is dependent on the reactivity of the substrates and the catalyst system used.
Reaction Time 4 - 24 hoursProgress should be monitored by TLC or LC-MS.
Typical Yield 70 - 95%Yields are highly dependent on the specific substrates and optimized reaction conditions.

Experimental Protocol: General Procedure

This protocol provides a generalized methodology for the Suzuki coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (3 mol%), and base (2.0 eq).

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition:

    • Degas the solvent mixture (e.g., Toluene/Water 4:1) by bubbling with an inert gas for 15-20 minutes.

    • Add the degassed solvent to the reaction flask via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete (typically when the limiting aryl bromide is consumed), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with water and then with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure biaryl product.

Mandatory Visualization

Suzuki Reaction Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Palladium Catalyst, Base B Purge with Inert Gas (N2/Ar) A->B C Add Degassed Solvent B->C D Heat to 70-110 °C C->D E Monitor by TLC or LC-MS D->E F Cool to RT & Dilute E->F G Aqueous Wash (Water, Brine) F->G H Dry & Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I J Final Product I->J

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition + Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation + [Ar'B(OR)3]- Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) + Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is a versatile and highly valuable reagent in modern organic synthesis, particularly in the construction of biaryl motifs.[1][2] Its unique structural features—a fluorine atom and a methoxycarbonyl group—impart desirable electronic properties and offer synthetic handles for further molecular elaboration. This makes it a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The primary application of this boronic acid lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and efficient method for forming carbon-carbon bonds.[1][2]

These application notes provide detailed protocols and quantitative data for the use of this compound in the synthesis of biaryls, targeting researchers and professionals in drug development and chemical synthesis.

Core Applications

The primary utility of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a C-C bond between the boronic acid and an aryl halide or triflate, yielding a functionalized biaryl compound. The fluorine substituent can enhance the metabolic stability and binding affinity of drug candidates, while the methoxycarbonyl group serves as a versatile point for further chemical modifications.[2]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of this compound with Aryl Bromides

This protocol describes a general procedure for the coupling of an aryl bromide with this compound.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv) and any additional ligand if required.

  • Add the anhydrous solvent to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation

The following table summarizes typical results for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides.

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane90892
33-BromopyridinePd(PPh₃)₄ (5)K₃PO₄DMF1101678
42-BromotoluenePd(dppf)Cl₂ (3)K₂CO₃Toluene1001888
51-Bromo-3,5-dimethylbenzenePd(PPh₃)₄ (4)Cs₂CO₃1,4-Dioxane951490

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of biaryls using this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar'(Ln) Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetal Experimental_Workflow Start Start ReactionSetup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst - Solvent Start->ReactionSetup InertAtmosphere Establish Inert Atmosphere (Ar/N₂) ReactionSetup->InertAtmosphere Heating Heating and Stirring InertAtmosphere->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup: - Extraction - Washing Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Isolated Biaryl Product Purification->Product

References

Troubleshooting & Optimization

low yield in Suzuki coupling with 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

Topic: Troubleshooting Low Yield in Suzuki Coupling with 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions, particularly those involving the electronically deficient and sterically hindered this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

Answer: Low yields with this substrate are common and typically stem from a combination of three factors inherent to its structure:

  • Electronic Effects: The fluorine and methoxycarbonyl groups are electron-withdrawing. This reduces the nucleophilicity of the boronic acid, which can slow down the crucial transmetalation step in the catalytic cycle.[1][2]

  • Steric Hindrance: The fluorine atom is in the ortho position relative to the boronic acid. This steric bulk can impede the oxidative addition and reductive elimination steps of the reaction, requiring specialized catalysts to overcome.[3][4]

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[5] Electron-deficient boronic acids are particularly susceptible to this process, which can be accelerated by high temperatures, the presence of water, and the choice of base.[6][7]

Question 2: What are the first things I should check when a reaction fails?

Answer: Before making significant changes to the protocol, always verify the fundamentals:

  • Reagent Purity: Ensure the boronic acid, aryl halide, and base are pure and dry. Boronic acids can degrade over time.[1]

  • Catalyst Activity: The palladium catalyst, especially Pd(0) sources and associated phosphine ligands, can be sensitive to air and may degrade upon storage.[1][7] Using a fresh batch or an air-stable precatalyst is recommended.

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1][6] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[8]

Question 3: I suspect protodeboronation is the main issue. How can I minimize it?

Answer: Protodeboronation is a frequent cause of low yields with this substrate.[7] To mitigate it, consider the following strategies:

  • Use Milder, Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction.[9] Switching to an anhydrous solvent (like dioxane or toluene) and a non-hydroxide base can be very effective.[7]

  • Select an Appropriate Base: Strong bases can accelerate protodeboronation. Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often superior choices for sensitive boronic acids.[9]

  • Use a More Stable Boronic Acid Derivative: If protodeboronation persists, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[5][6] These derivatives slowly release the boronic acid into the reaction, keeping its concentration low and minimizing side reactions.[5]

Question 4: Which catalyst, ligand, and base combination is most effective for this challenging coupling?

Answer: For sterically hindered and electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ are often less effective.[2] A more robust system is required:

  • Catalyst/Ligand: Modern catalyst systems using bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are ideal. Ligands like SPhos and XPhos are designed to accelerate both the slow oxidative addition and the final reductive elimination steps.[2] Using an air-stable precatalyst (e.g., XPhos Pd G3) is highly recommended for reproducibility.[1]

  • Base: Potassium phosphate (K₃PO₄) is frequently the base of choice for difficult Suzuki couplings.[1][2] It is strong enough to promote the reaction but is generally less likely to cause rampant protodeboronation compared to hydroxide bases.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.

SuzukiTroubleshooting Troubleshooting Workflow for Low Suzuki Coupling Yield cluster_reagents cluster_side Start Low Yield Observed Check_Reagents Step 1: Verify Reagents & Setup Start->Check_Reagents Purity Check Purity of Boronic Acid & Aryl Halide Optimize Step 2: Optimize Reaction Conditions Check_Reagents->Optimize If reagents are good Catalyst Confirm Catalyst/Ligand Activity (Use fresh sample) Inert Ensure Rigorous Inert Atmosphere (Degas solvents) Change_Catalyst Switch to Bulky Ligand (e.g., XPhos, SPhos) Use Pre-catalyst (G3) Optimize->Change_Catalyst Change_Base Switch Base (Try K₃PO₄ or Cs₂CO₃) Optimize->Change_Base Change_Solvent Use Anhydrous Solvent (e.g., Dioxane, Toluene) Optimize->Change_Solvent Change_Temp Adjust Temperature (Try 80-110 °C) Optimize->Change_Temp Side_Reactions Step 3: Address Side Reactions Optimize->Side_Reactions If yield is still low Protodeboronation Suspect Protodeboronation? - Use anhydrous conditions - Use milder base (KF) - Lower temperature Success High Yield Achieved Side_Reactions->Success Derivative Convert to Pinacol Ester or Trifluoroborate Salt Protodeboronation->Derivative

References

Technical Support Center: Troubleshooting Side Reactions of 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid in cross-coupling reactions. The information is tailored to address specific challenges that may arise during experimentation, with a focus on common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a byproduct that corresponds to the protonated form of my starting boronic acid (Methyl 3-fluorobenzoate). What is causing this and how can I minimize it?

A1: This side reaction is known as protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond. It is a common issue with electron-deficient arylboronic acids like this compound, as the electron-withdrawing fluorine and methoxycarbonyl groups make the ipso-carbon more susceptible to protonolysis.

Troubleshooting Protodeboronation:

  • Choice of Base: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider using milder bases.

  • Reaction Conditions: Anhydrous conditions can significantly reduce protodeboronation by minimizing the primary proton source. Ensure solvents are thoroughly dried and the reaction is run under an inert atmosphere.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation. Monitor the reaction progress closely and stop it as soon as the starting material is consumed.

  • Boronic Acid Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for some loss to protodeboronation.

Q2: My reaction is producing a symmetrical biaryl byproduct derived from the coupling of two molecules of this compound. What is this side reaction and how can I prevent it?

A2: This side reaction is homocoupling . It is often promoted by the presence of oxygen and can occur through a palladium-mediated pathway. The electron-deficient nature of your boronic acid can also influence its propensity for homocoupling.

Troubleshooting Homocoupling:

  • Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

  • Palladium Catalyst: The choice of palladium precursor and ligands can influence the rate of homocoupling. Some precatalysts are more prone to generating the Pd(0) species that can participate in homocoupling pathways.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction relative to the desired cross-coupling.

Q3: I am concerned about the stability of the methoxycarbonyl group under the basic conditions of the Suzuki-Miyaura coupling. Can it be hydrolyzed, and what can I do to avoid it?

A3: Yes, the hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially with strong bases like NaOH or KOH, and at elevated temperatures.

Troubleshooting Ester Hydrolysis:

  • Base Selection: Use of milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is recommended. These bases are generally less likely to promote ester hydrolysis compared to hydroxides.

  • Temperature Control: Running the reaction at the lowest effective temperature can minimize the rate of hydrolysis.

  • Reaction Time: Shorter reaction times are preferable. Monitor the reaction closely to avoid unnecessarily long exposure to basic conditions.

Data Presentation: Illustrative Yields of Side Products

The following table provides an illustrative summary of how reaction conditions can affect the yields of the desired product and common side products when using an electron-deficient phenylboronic acid. Please note that these are representative values and actual results will vary depending on the specific substrates and optimized conditions.

BaseSolvent SystemTemperature (°C)Desired Product Yield (%)Protodeboronation (%)Homocoupling (%)Ester Hydrolysis (%)
K₃PO₄1,4-Dioxane/H₂O (4:1)9085-955-10<2<1
K₂CO₃Toluene/EtOH/H₂O (4:1:1)10070-8510-20<5<2
NaOHTHF/H₂O (3:1)8050-7015-25<55-15
Cs₂CO₃1,4-Dioxane10080-905-15<3<1

Experimental Protocols

Below are two detailed experimental protocols for a Suzuki-Miyaura cross-coupling reaction using this compound. Protocol A is a general procedure using a common catalyst system, while Protocol B is an alternative that may be beneficial for challenging substrates.

Protocol A: General Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol B: Alternative Conditions with a Buchwald Precatalyst

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (10:1 mixture), degassed

  • Reaction vessel (e.g., microwave vial)

  • Magnetic stirrer and heating block or microwave reactor

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, potassium phosphate, and XPhos Pd G3 to the reaction vessel.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vessel and heat to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Follow the workup and purification procedure as described in Protocol A.

Visualizations

The following diagrams illustrate the key side reactions and a general troubleshooting workflow for the cross-coupling of this compound.

Side_Reactions Start This compound Protodeboronation Protodeboronation Product (Methyl 3-fluorobenzoate) Start->Protodeboronation H₂O / Base Homocoupling Homocoupling Product Start->Homocoupling O₂ / Catalyst Catalyst Pd Catalyst + Base Start->Catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst DesiredProduct Cross-Coupling Product Hydrolysis Hydrolysis Product DesiredProduct->Hydrolysis Strong Base / Heat Catalyst->DesiredProduct Desired Pathway

Caption: Key side reactions in the cross-coupling of this compound.

Troubleshooting_Workflow Start Low Yield or Multiple Products IdentifyByproducts Identify Byproducts by MS/NMR Start->IdentifyByproducts Protodeboronation Protodeboronation Observed? IdentifyByproducts->Protodeboronation Homocoupling Homocoupling Observed? Protodeboronation->Homocoupling No Proto_Action1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Protodeboronation->Proto_Action1 Yes Hydrolysis Ester Hydrolysis Observed? Homocoupling->Hydrolysis No Homo_Action1 Thoroughly Degas Solvents Homocoupling->Homo_Action1 Yes OptimizeConditions Optimize Reaction Conditions Hydrolysis->OptimizeConditions No Hydro_Action1 Use Non-Hydroxide Base (e.g., K₂CO₃) Hydrolysis->Hydro_Action1 Yes Proto_Action2 Ensure Anhydrous Conditions Proto_Action1->Proto_Action2 Proto_Action3 Decrease Reaction Time/Temp Proto_Action2->Proto_Action3 Proto_Action3->OptimizeConditions Homo_Action2 Screen Pd Catalyst/Ligand Homo_Action1->Homo_Action2 Homo_Action2->OptimizeConditions Hydro_Action2 Lower Reaction Temperature Hydro_Action1->Hydro_Action2 Hydro_Action2->OptimizeConditions

Technical Support Center: Optimizing Reaction Yield for 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid in its synthesis and subsequent cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound is a versatile boronic acid derivative widely used in organic synthesis.[1][2] Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which is a fundamental process in the creation of complex organic molecules.[1] The presence of a fluorine atom can enhance the metabolic stability and lipophilicity of drug candidates, while the methoxycarbonyl group offers a site for further chemical modifications.[1] Consequently, it is a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]

Q2: What are the common challenges encountered when using this boronic acid in Suzuki-Miyaura coupling reactions?

A2: Common challenges include low reaction yields, and the occurrence of side reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling (coupling of two boronic acid molecules).[3] The electron-withdrawing nature of the fluoro and methoxycarbonyl groups can affect the reactivity of the boronic acid. Additionally, the methoxycarbonyl group can be sensitive to hydrolysis under certain basic reaction conditions.

Q3: Should I use the boronic acid directly, or is a boronic ester derivative preferable?

A3: While the boronic acid can be used directly, boronic esters, such as the pinacol ester, are often preferred.[4][5] Boronic esters generally exhibit greater stability, are less prone to protodeboronation, and are often easier to handle and purify.[4][5] The pinacol ester of this compound is commercially available and can be a more reliable coupling partner, especially in complex syntheses.

Q4: How can I purify this compound after its synthesis?

A4: Purification can be challenging due to the potential for decomposition on silica gel. Recrystallization from a suitable solvent system is a common method. Another effective technique involves converting the crude boronic acid into its diethanolamine adduct, which is often a crystalline solid that can be easily isolated and purified by filtration. The boronic acid can then be regenerated from the adduct if needed, or the adduct can be used directly in some coupling reactions.[3]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Low or no yield in a Suzuki-Miyaura coupling reaction is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Potential Cause Troubleshooting Recommendation
Inactive Catalyst Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[6] Consider using a more robust, air-stable precatalyst. The active Pd(0) species must be generated in situ if a Pd(II) precatalyst is used.[3]
Oxygen Contamination Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[3]
Poor Reagent Quality Use high-purity aryl halide and boronic acid. Boronic acids can degrade over time, so using a fresh batch is recommended.[3]
Suboptimal Base The choice of base is critical. For electron-deficient boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ may be required to facilitate transmetalation.[3] Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
Inappropriate Solvent The solvent should be anhydrous and degassed. Common choices include dioxane, toluene, and THF, often with a small amount of water to aid in dissolving the base.[6]
Low Reaction Temperature For challenging couplings, especially with sterically hindered substrates or less reactive aryl chlorides, increasing the reaction temperature may be necessary.[3]
Issue 2: Significant Side Reactions Observed

The presence of significant byproducts, such as those from protodeboronation or homocoupling, can drastically reduce the yield of the desired product.

Side Reaction Mitigation Strategy
Protodeboronation This is the replacement of the C-B bond with a C-H bond. To minimize this, consider using a milder base such as K₂CO₃ or KF, especially in aqueous media.[3] Running the reaction under anhydrous conditions can also significantly reduce protodeboronation.[3] Using a more stable boronic ester derivative (e.g., pinacol ester) is also a highly effective strategy.[5]
Homocoupling The formation of a biaryl product from the coupling of two boronic acid molecules is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4] Ensure the reaction is thoroughly degassed and run under a strict inert atmosphere.[3]
Methoxycarbonyl Group Hydrolysis The methyl ester is susceptible to hydrolysis under strongly basic conditions. To avoid this, use milder bases like K₂CO₃ or KF.[7] Running the reaction at a lower temperature and for a shorter duration can also help. If hydrolysis is still a problem, consider performing the coupling with the corresponding carboxylic acid and then esterifying the final product.

Data Presentation

The yield of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table provides a summary of expected yields for the coupling of an aryl bromide with various substituted phenylboronic acids under optimized conditions, which can serve as a benchmark for your experiments with this compound.

Boronic Acid Aryl Halide Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acid4-BromoanisolePd/Fe₃O₄/CharcoalK₂CO₃EtOH/H₂O80198
4-Methoxyphenylboronic acid4-BromoanisolePd-bpydc-NdK₂CO₃DMF/H₂O703>95
4-(Methoxycarbonyl)phenylboronic acid4-Bromoacetophenone[Pd(IPr)(μ-Cl)Cl]₂K₂CO₃THF/H₂O2324Quant.
Phenylboronic acid pinacol ester4-Bromoacetophenone[Pd(IPr)(μ-Cl)Cl]₂K₂CO₃THF/H₂O2324Quant.

This data is compiled from various sources and is intended for comparative purposes.[8][9][10] Actual yields may vary depending on the specific substrates and reaction setup.

Experimental Protocols

Protocol 1: Synthesis of this compound pinacol ester via Miyaura Borylation

This protocol is a representative procedure for the synthesis of the pinacol ester of this compound from the corresponding aryl bromide.

Materials:

  • Methyl 4-bromo-3-fluorobenzoate

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 4-bromo-3-fluorobenzoate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired pinacol ester.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This is a general protocol for the cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (or its pinacol ester) (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • In a reaction vessel, combine the aryl bromide, this compound, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent via syringe.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Boronic Ester cluster_coupling Suzuki-Miyaura Coupling start_synth Methyl 4-bromo-3-fluorobenzoate reaction_synth Miyaura Borylation (80-90°C, 12-24h) start_synth->reaction_synth reagents_synth B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane reagents_synth->reaction_synth workup_synth Workup & Purification reaction_synth->workup_synth product_synth This compound pinacol ester workup_synth->product_synth reaction_coupling Suzuki Coupling (80-100°C) product_synth->reaction_coupling start_coupling Aryl Bromide start_coupling->reaction_coupling reagents_coupling Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O reagents_coupling->reaction_coupling workup_coupling Workup & Purification reaction_coupling->workup_coupling product_coupling Biaryl Product workup_coupling->product_coupling

Caption: Experimental workflow for the synthesis and application of this compound pinacol ester.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low or No Yield catalyst_inactive Inactive Catalyst? start->catalyst_inactive oxygen Oxygen Contamination? start->oxygen boronic_acid Boronic Acid Decomposition? start->boronic_acid base Suboptimal Base? start->base temperature Temperature Too Low? start->temperature sol_catalyst Use fresh catalyst/ligand Degas solvent thoroughly catalyst_inactive->sol_catalyst oxygen->sol_catalyst sol_reagents Use fresh boronic acid/ester Try stronger base (K₃PO₄) boronic_acid->sol_reagents base->sol_reagents sol_conditions Increase reaction temperature temperature->sol_conditions

Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of Products from 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid, most commonly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of your target compounds in a question-and-answer format.

Question 1: After my aqueous workup, I still see unreacted this compound in my crude product by NMR. How can I remove it?

Answer: Unreacted boronic acids can often be removed with a basic aqueous wash.[1] By treating the crude mixture dissolved in an organic solvent (like ethyl acetate) with a mild aqueous base such as sodium bicarbonate or potassium carbonate, the acidic boronic acid is converted into its water-soluble boronate salt. This salt will then partition into the aqueous layer during extraction.[1] For more stubborn cases, a dilute NaOH wash can be employed, but be cautious of potential hydrolysis of the methoxycarbonyl ester group if your desired product is sensitive to stronger bases.

Question 2: My desired product and the homocoupled byproduct of my aryl halide have very similar polarities and co-elute during column chromatography. How can I achieve separation?

Answer: Separating compounds with similar polarities is a common challenge in purifying Suzuki coupling products.[1] Here are several strategies to improve separation:

  • Optimize Column Chromatography Conditions:

    • Shallow Gradient: Employ a very shallow solvent gradient during flash chromatography. This can help to resolve closely eluting spots.[1]

    • Solvent System Screening: Experiment with different solvent systems. The unique electronic properties of your fluorinated and ester-containing product might lead to better separation with less common solvent mixtures. Test various combinations (e.g., toluene/acetone, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal conditions.[1]

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. For fluorinated compounds, a fluorinated stationary phase (e.g., fluorous silica gel) can offer different selectivity.[2] Alternatively, alumina (neutral, acidic, or basic) or reversed-phase silica (C18) may provide the necessary separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[1] You will need to screen for a suitable solvent or solvent system where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

Question 3: My purified product has a dark color, suggesting residual palladium catalyst. How can I remove it?

Answer: For many applications, especially in drug development, removing trace amounts of palladium is crucial.[1] Here are some effective methods:

  • Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can remove heterogeneous palladium catalysts.[1]

  • Metal Scavengers: For homogeneous catalysts, specialized metal scavengers can be very effective. These are typically functionalized silica gels or polymers that chelate the palladium, allowing it to be removed by filtration.[1]

  • Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can also adsorb residual palladium. Subsequent filtration will remove the carbon and the adsorbed metal.

Question 4: The yield of my Suzuki-Miyaura reaction with this compound is low, and I suspect protodeboronation. How can I minimize this side reaction?

Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids.[3] Strategies to mitigate this include:

  • Use a Milder Base: Strong bases can promote protodeboronation.[3] Consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][4]

  • Lower the Reaction Temperature: Higher temperatures can accelerate protodeboronation.[3] If your catalyst is active enough, running the reaction at a lower temperature may be beneficial.[3]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki coupling, excess water can be a proton source for protodeboronation.[3] Using anhydrous solvents can help, but a small, optimized amount of water may be required for efficient coupling.[3]

  • Use a Boronic Ester: Converting the boronic acid to a more stable pinacol ester or MIDA boronate can significantly reduce protodeboronation.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup procedure for a Suzuki-Miyaura reaction?

A1: A typical aqueous workup involves cooling the reaction mixture to room temperature, diluting it with an organic solvent like ethyl acetate or dichloromethane, and then washing the organic layer sequentially with water and brine (a saturated aqueous solution of NaCl).[1][4] The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]

Q2: How does the fluorine atom in my product affect its purification by column chromatography?

A2: The presence of a fluorine atom can significantly alter the polarity of a molecule, which can sometimes be counterintuitive. While fluorine is highly electronegative, the overall effect on molecular polarity depends on the entire structure. In some cases, fluorinated compounds can be less polar than their non-fluorinated analogs and elute faster on silica gel. It's important to carefully monitor your column chromatography fractions, as the elution order might not be what you expect based on simple polarity rules. The unique electronic properties of fluorinated compounds can also be exploited for separation on specialized fluorinated stationary phases.[2]

Q3: What are some good starting points for recrystallization solvents for a fluorinated biphenyl with a methoxycarbonyl group?

A3: A good starting point for selecting a recrystallization solvent is to consider solvents with similar functional groups to your compound.[6] For a molecule with an ester group, solvents like ethyl acetate might be a good choice.[6] Often, a solvent pair is needed for successful recrystallization. Common pairs include a "good" solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or THF) and a "poor" solvent in which it is less soluble (e.g., hexanes or heptane).[6] For biphenyl systems, ethanol/water mixtures or benzene/petroleum ether have also been reported to be effective.[7]

Q4: My product appears to be an oil and will not crystallize. What should I do?

A4: If your product is an oil, it could be due to the presence of impurities inhibiting crystallization, or the compound may simply be an oil at room temperature.[1] The first step is to ensure the product is as pure as possible. Attempt further purification by meticulous column chromatography.[1] If the highly purified product is still an oil, this may be its natural state.

Quantitative Data Summary

The following tables provide representative data for the purification of Suzuki-Miyaura coupling products. Note that optimal conditions will vary depending on the specific substrates used.

Table 1: Typical Solvent Systems for Column Chromatography on Silica Gel

Product TypeSolvent System (v/v)Notes
Moderately Polar BiphenylsHexanes/Ethyl AcetateA common starting point, with the ratio adjusted based on TLC analysis.
Polar BiphenylsDichloromethane/MethanolUseful for more polar compounds that do not elute with hexanes/ethyl acetate.
Less Polar BiphenylsToluene/HexanesCan provide different selectivity for aromatic compounds.

Table 2: Common Solvents for Recrystallization

Solvent/SystemCompound Characteristics
Ethanol/WaterFor moderately polar compounds that are soluble in ethanol.
Ethyl Acetate/HexanesA versatile system for a wide range of polarities.
TolueneGood for aromatic compounds, can promote pi-stacking interactions.
IsopropanolA common single-solvent system for moderately polar solids.

Experimental Protocols

Protocol 1: General Aqueous Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (or another suitable organic solvent).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with water (2 x volume of organic layer).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x volume of organic layer) to remove unreacted boronic acid.

  • Wash the organic layer with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography on Silica Gel

  • Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 95:5 hexanes/ethyl acetate).

  • Pack a glass column with the silica gel slurry.

  • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica.

  • Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent (e.g., dichloromethane).

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is required.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

  • Place the crude solid product in a flask.

  • Add a minimal amount of a suitable hot solvent (or solvent mixture) to just dissolve the solid.

  • If the solution is colored due to impurities, you may add a small amount of activated carbon and heat for a few minutes.

  • If carbon was added, hot filter the solution to remove it.

  • Allow the clear solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water/Brine) start->workup extract_base Optional: Basic Wash (e.g., aq. NaHCO3) workup->extract_base dry Dry & Concentrate workup->dry extract_base->dry crude_product Crude Product dry->crude_product analysis1 TLC/NMR Analysis crude_product->analysis1 purification Purification analysis1->purification chromatography Column Chromatography purification->chromatography If oil or co-eluting solids recrystallization Recrystallization purification->recrystallization If solid pure_product Pure Product chromatography->pure_product recrystallization->pure_product analysis2 Characterization (NMR, MS, etc.) pure_product->analysis2

Caption: General experimental workflow for the purification of products.

troubleshooting_purification start Crude Product Impure? boronic_acid Unreacted Boronic Acid Present? start->boronic_acid Yes homocoupling Homocoupling Byproduct? start->homocoupling No boronic_acid->homocoupling No basic_wash Perform Basic Wash (e.g., aq. NaHCO3) boronic_acid->basic_wash Yes palladium Dark Color (Pd residue)? homocoupling->palladium No chrom_opt Optimize Chromatography: - Shallow Gradient - New Solvent System - Different Stationary Phase homocoupling->chrom_opt Yes recrys Attempt Recrystallization homocoupling->recrys Yes, if solid scavenger Treat with Pd Scavenger or Activated Carbon palladium->scavenger Yes end Pure Product palladium->end No basic_wash->homocoupling chrom_opt->palladium recrys->palladium scavenger->end

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Troubleshooting Protodeboronation of 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of protodeboronation when using 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid in experimental settings, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom from a proton source in the reaction mixture, such as water.[1][2] This leads to the formation of methyl 3-fluorobenzoate as a byproduct, which reduces the yield of the desired coupled product and complicates purification. This compound is particularly susceptible to this reaction due to the electron-withdrawing nature of the fluoro and methoxycarbonyl groups, which weakens the carbon-boron bond.[3]

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at high pH, which is a common condition for Suzuki-Miyaura couplings.[4][5] Base catalysis proceeds through the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻).[1]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.

  • Aqueous Media: The presence of a proton source, most commonly water, is necessary for the reaction to occur.[1]

  • Catalyst System: Some palladium catalysts, especially those with bulky phosphine ligands, can inadvertently promote protodeboronation.

  • Prolonged Reaction Times: Extended exposure to the reaction conditions increases the likelihood of protodeboronation.

Q3: Are boronic esters, such as pinacol esters, more stable than the corresponding boronic acid?

A3: It is a common and generally effective strategy to convert boronic acids to their pinacol esters to increase stability against protodeboronation.[5] Pinacol esters are often more robust, easier to handle, and can be purified by chromatography. However, it is important to note that esterification does not always guarantee complete stability, and the ester can still undergo hydrolysis back to the boronic acid under the reaction conditions.[4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and minimizing protodeboronation of this compound.

Impact of Reaction Parameters on Protodeboronation
ParameterCondition Favoring ProtodeboronationRecommended Change to Minimize ProtodeboronationRationale
Base Strong bases (e.g., NaOH, KOH)Weaker bases (e.g., K₃PO₄, K₂CO₃, CsF)Weaker bases are less aggressive in promoting the formation of the highly reactive boronate anion.
Temperature High temperature (e.g., >100 °C)Lower temperature (e.g., 60-80 °C)Reduces the rate of the undesired protodeboronation side reaction.
Solvent Protic solvents with high water contentAnhydrous aprotic solvents (e.g., Dioxane, THF) or minimal waterMinimizes the availability of the proton source required for protodeboronation.
Catalyst/Ligand Bulky, electron-rich phosphine ligandsLess bulky ligands or catalyst systems known for rapid transmetalationA highly active catalyst can promote the desired coupling to outcompete protodeboronation.
Boron Source Boronic AcidBoronic Acid Pinacol EsterThe pinacol ester is generally more stable and acts as a slow-release source of the boronic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.

Materials:

  • This compound

  • Pinacol

  • Anhydrous Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude this compound pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction. If necessary, it can be purified by column chromatography on silica gel.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with the stabilized this compound pinacol ester.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • This compound pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound pinacol ester, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add the anhydrous solvent to the reaction vessel via syringe.

  • In a separate vial, dissolve the palladium catalyst in a small amount of the reaction solvent under an inert atmosphere and add it to the reaction mixture via syringe.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Protodeboronation_vs_Suzuki cluster_start Starting Materials cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_proto Undesired Protodeboronation ArBOH2 Ar-B(OH)₂ (this compound) Pd_cycle Pd(0)/Pd(II) Catalytic Cycle ArBOH2->Pd_cycle Transmetalation Protonation Proton Source (e.g., H₂O) ArBOH2->Protonation Base, Heat Ar_Ar Ar-Ar' (Desired Product) Pd_cycle->Ar_Ar Reductive Elimination Ar_H Ar-H (Byproduct) Protonation->Ar_H

Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation.

Troubleshooting_Workflow Start Low Yield of Desired Product & High Protodeboronation Byproduct Step1 Step 1: Convert to Pinacol Ester Start->Step1 Step2 Step 2: Optimize Reaction Conditions Step1->Step2 SubStep2a Use Weaker Base (e.g., K₃PO₄, CsF) Step2->SubStep2a SubStep2b Lower Reaction Temperature (e.g., 60-80 °C) Step2->SubStep2b SubStep2c Use Anhydrous Solvent (e.g., Dioxane, THF) Step2->SubStep2c Step3 Step 3: Choose Highly Active Catalyst SubStep2a->Step3 SubStep2b->Step3 SubStep2c->Step3 End Optimized Yield Step3->End

Caption: A workflow for troubleshooting and minimizing protodeboronation.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues related to catalyst deactivation when using 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound showing low or no conversion?

A1: Low or no conversion in cross-coupling reactions involving this compound can stem from several factors related to the electronic properties of the substrate and the stability of the catalyst. The presence of two electron-withdrawing groups (fluorine and methoxycarbonyl) on the phenylboronic acid ring decreases its nucleophilicity. This can slow down the critical transmetalation step in the catalytic cycle of reactions like the Suzuki-Miyaura coupling, often requiring more active catalyst systems and finely-tuned reaction conditions.[1] Common underlying issues include catalyst deactivation, suboptimal reaction conditions, or degradation of the boronic acid itself.

Q2: What are the common signs of catalyst deactivation in my reaction?

A2: The most common sign of catalyst deactivation is a sluggish or stalled reaction, indicated by incomplete conversion of starting materials. A visible indicator is often the formation of a black precipitate, known as palladium black.[1][2] This signifies that the active palladium catalyst has agglomerated into an inactive, bulk metallic state.[1] Other signs can include the formation of side products, such as the homocoupling of the boronic acid.[2][3]

Q3: How do the fluoro- and methoxycarbonyl- substituents on the phenylboronic acid contribute to catalyst deactivation?

A3: The electron-withdrawing nature of both the fluorine atom and the methoxycarbonyl group can impact the catalytic cycle. While these groups enhance the reactivity of the boronic acid in some aspects, they can also create challenges. The decreased nucleophilicity of the boronic acid can lead to a slower transmetalation step.[1] Furthermore, fluoride ions, potentially formed during the reaction, can interact with the palladium center, possibly forming inactive palladium-fluoride species or altering the catalyst's electronic properties, which can inhibit key steps like reductive elimination.[1]

Q4: What is protodeboronation and how can it affect my reaction with this compound?

A4: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4] This is a common issue with electron-deficient arylboronic acids like this compound, especially under basic aqueous conditions.[1][4] This side reaction consumes your starting material, leading to lower yields of the desired product. Using milder bases, anhydrous conditions, or converting the boronic acid to a more stable form like a pinacol ester can help mitigate this issue.[3][4]

Troubleshooting Guides

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Steps Rationale
Inactive Catalyst 1. Use a fresh batch of palladium catalyst and phosphine ligand.[3][4] 2. Ensure proper storage of catalyst and ligand under an inert atmosphere.[4] 3. Consider using a more robust, air-stable precatalyst.[3]Palladium catalysts and phosphine ligands can degrade over time due to oxidation.[4] The active Pd(0) species is susceptible to oxidation, rendering it inactive.[3]
Suboptimal Reaction Conditions 1. Ensure rigorous degassing of solvents and the reaction mixture.[2][3] 2. Optimize the base and solvent system; ensure the base is finely powdered and dry for anhydrous reactions.[3] 3. For biphasic reactions, ensure vigorous stirring.[3]Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[3] The choice of base and solvent is critical for facilitating transmetalation without causing degradation.[3]
Protodeboronation of Boronic Acid 1. Use a milder base such as K₃PO₄, KF, or Cs₂CO₃.[4] 2. Switch to anhydrous reaction conditions.[3][4] 3. Convert the boronic acid to a more stable pinacol ester derivative.[4]Strong bases in aqueous media can accelerate the undesired protodeboronation side reaction.[3] Water acts as the proton source for this reaction.[3]
Issue 2: Observation of Palladium Black
Potential Cause Troubleshooting Steps Rationale
Catalyst Agglomeration 1. Reduce the reaction temperature.[1] 2. Lower the catalyst loading.[1] 3. Employ more robust and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1]High temperatures can accelerate the agglomeration of palladium nanoparticles into inactive palladium black.[2] Bulky ligands help to stabilize the palladium center and prevent decomposition.[1]
Issue 3: Formation of Homocoupled Boronic Acid Byproduct
Potential Cause Troubleshooting Steps Rationale
Presence of Oxygen 1. Thoroughly degas all solvents and the reaction mixture using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[2]Oxygen can promote the oxidative coupling of two boronic acid molecules, leading to the formation of a homocoupled byproduct and deactivation of the catalyst.[2][3]
Suboptimal Catalyst System 1. Use a pre-formed Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.[2] 2. Ensure an appropriate ligand-to-palladium ratio to maintain a stable catalytic complex.[2]An unstable or inefficiently generated catalyst can favor side reactions like homocoupling.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[3]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[3]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., a suitable palladacycle, 0.5–2 mol%) and any additional ligand if required.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of Dioxane/H₂O) via syringe.[3]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using techniques such as TLC, GC-MS, or LC-MS.[3]

  • Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Data Presentation

Table for Monitoring Catalyst Performance and Deactivation

Entry Catalyst System (Pd source, Ligand) Catalyst Loading (mol%) Base Solvent Temperature (°C) Time (h) Conversion (%) Yield (%) Observations (e.g., color change, precipitation)
1
2
3
4

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents 1. Add Reactants & Base inert 2. Establish Inert Atmosphere reagents->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent execute 5. Heat & Stir solvent->execute monitor 6. Monitor Progress execute->monitor workup 7. Quench & Extract monitor->workup purify 8. Purify Product workup->purify deactivation Potential Catalyst Deactivation Points deactivation->inert Oxygen exposure deactivation->execute High temperature, Impurity poisoning

Caption: A typical experimental workflow for a cross-coupling reaction, highlighting key stages where catalyst deactivation can occur.

troubleshooting_flowchart start Low or No Product Yield check_catalyst Is the catalyst and ligand fresh? start->check_catalyst check_conditions Are reaction conditions (atmosphere, solvent, base) optimized? check_catalyst->check_conditions Yes replace_catalyst Use fresh catalyst/ligand. Consider a more robust precatalyst. check_catalyst->replace_catalyst No check_boronic_acid Is protodeboronation suspected? check_conditions->check_boronic_acid Yes optimize_conditions Degas solvents thoroughly. Screen different bases/solvents. check_conditions->optimize_conditions No mitigate_protodeboronation Use milder base, anhydrous conditions, or a more stable boronic acid derivative. check_boronic_acid->mitigate_protodeboronation Yes success Problem Resolved check_boronic_acid->success No replace_catalyst->check_conditions optimize_conditions->check_boronic_acid mitigate_protodeboronation->success

Caption: A troubleshooting flowchart to diagnose and address common causes of low yield in reactions with this compound.

References

improving the stability of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid in solution. It is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in solution?

A1: The primary degradation pathway for this compound in solution is protodeboronation. This is a process where the C-B bond is cleaved and replaced with a C-H bond, resulting in the formation of methyl 3-fluorobenzoate. This process is often accelerated by the presence of moisture, acid, or base, and can occur at elevated temperatures. The electron-withdrawing nature of the fluoro and methoxycarbonyl groups can make the boronic acid more susceptible to nucleophilic attack, which can initiate the degradation process.

Q2: How can I assess the purity and stability of my this compound sample?

A2: The purity of your boronic acid can be assessed using techniques like NMR spectroscopy (¹H, ¹¹B, ¹⁹F NMR) and mass spectrometry. To assess stability in a specific solvent, you can prepare a solution and monitor its composition over time using NMR. A decrease in the signal corresponding to the boronic acid and the appearance of signals corresponding to the protodeboronated product (methyl 3-fluorobenzoate) would indicate degradation.

Q3: What are the ideal storage conditions for this boronic acid?

A3: To maximize shelf life, this compound should be stored as a solid in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a desiccator to protect it from moisture.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in solution, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Problem Potential Cause Recommended Solution
Low reaction yield or incomplete conversion Degradation of the boronic acid prior to or during the reaction.1. Use freshly purchased or recently purified boronic acid. 2. Minimize the time the boronic acid is in solution before the reaction is initiated. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the reaction. 4. Ensure all solvents and reagents are anhydrous.
Formation of significant amounts of methyl 3-fluorobenzoate (protodeboronation byproduct) Presence of water, acid, or prolonged reaction times at elevated temperatures.1. Use rigorously dried solvents and reagents. 2. Employ a milder base or a less nucleophilic base. 3. Optimize the reaction temperature and time to be as low and short as possible while still achieving desired conversion. 4. Degas the reaction mixture thoroughly to remove oxygen, which can sometimes contribute to degradation pathways.
Inconsistent reaction results between batches Variable purity or water content of the boronic acid.1. Assess the purity of each new batch of boronic acid upon receipt. 2. Dry the boronic acid under vacuum before use if it is suspected to have absorbed moisture. 3. Standardize the reaction setup and conditions meticulously for each run.

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol describes a common method to enhance the stability of the boronic acid by converting it to its corresponding boronate ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Drying agent (e.g., MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and pinacol (1.1 equivalents) in an anhydrous solvent.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC or NMR. The reaction is typically complete within a few hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary. The resulting pinacol ester is generally more stable and can be stored for longer periods.

Data Summary

The following table summarizes the relative stability of this compound in different solvents. The stability is qualitatively assessed based on typical observations in organic synthesis.

Solvent Relative Stability Notes
Tetrahydrofuran (THF)ModerateAnhydrous THF is preferred. Prolonged storage in solution is not recommended.
1,4-DioxaneModerateSimilar to THF, should be used in its anhydrous form.
Dimethylformamide (DMF)Low to ModerateCan be basic and may contain water, which can accelerate degradation. Use of high-purity, anhydrous DMF is crucial.
Ethanol/Water mixturesLowProtic solvents, especially in the presence of base, can lead to rapid protodeboronation.
TolueneHighA non-polar, aprotic solvent. The boronic acid has limited solubility but is relatively stable.

Visual Guides

experimental_workflow cluster_start Starting Material cluster_decision Stability Check cluster_pathways Procedural Pathways start This compound decision Assess Stability (e.g., NMR) start->decision direct_use Direct Use in Reaction (Time-sensitive) decision->direct_use Sufficiently Stable esterification Convert to Pinacol Ester (Enhanced Stability) decision->esterification Unstable or for Storage reaction Suzuki-Miyaura Coupling direct_use->reaction esterification->reaction

Caption: Decision workflow for using the boronic acid.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Reaction Yield cause1 Boronic Acid Degradation start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Poor Reagent Quality start->cause3 solution1a Use Fresh/Purified Boronic Acid cause1->solution1a solution1b Convert to Boronate Ester cause1->solution1b solution2a Optimize Temperature & Time cause2->solution2a solution2b Use Anhydrous Solvents/Reagents cause2->solution2b solution3 Verify Purity of All Reagents cause3->solution3

Caption: Troubleshooting logic for low reaction yields.

Technical Support Center: 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is predominantly used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl molecules. These structures are common in pharmaceuticals, agrochemicals, and materials science. The presence of the fluorine atom and the methoxycarbonyl group can introduce desirable electronic and metabolic properties into the target molecule.

Q2: What are the storage and handling recommendations for this boronic acid?

A2: this compound is typically a white to off-white crystalline powder. It should be stored at room temperature in a well-sealed container, protected from moisture. Some commercial sources indicate that it may contain varying amounts of its anhydride, which is formed by the dehydration of the boronic acid.

Q3: How do the fluoro and methoxycarbonyl substituents affect the reactivity in Suzuki-Miyaura coupling?

A3: Both the fluorine atom and the methoxycarbonyl group are electron-withdrawing. This electronic property can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. In some cases, electron-poor boronic acids can exhibit enhanced reactivity.[2] However, they can also be more susceptible to side reactions like protodeboronation under certain conditions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My Suzuki-Miyaura reaction with this compound is giving a low yield or no product. What are the potential causes and solutions?

A: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Potential Causes & Solutions:

  • Poor Quality of Boronic Acid:

    • Problem: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of the inactive boroxine (a cyclic anhydride).

    • Solution: Use fresh or properly stored this compound. Consider using the more stable pinacol ester derivative if available.

  • Inefficient Catalyst System:

    • Problem: The choice of palladium catalyst and ligand is crucial and substrate-dependent.

    • Solution: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) and phosphine ligands (e.g., SPhos, XPhos). Bulky, electron-rich ligands often improve the efficiency of the catalytic cycle.

  • Suboptimal Base or Solvent:

    • Problem: The base activates the boronic acid for transmetalation, and the solvent affects the solubility and stability of the reactants and catalyst.

    • Solution: Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF). For electron-poor boronic acids, a weaker base might be necessary to minimize side reactions.

  • Presence of Oxygen:

    • Problem: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.

    • Solution: Thoroughly degas the reaction mixture and solvent by bubbling with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw technique. Maintain an inert atmosphere throughout the reaction.

Issue 2: Formation of Side Products

Q: I am observing significant side products in my reaction, primarily homocoupling of my aryl halide and protodeboronation of the boronic acid. How can I minimize these?

A: The formation of side products is a common challenge in cross-coupling reactions. Here’s how to address them:

  • Protodeboronation (Replacement of Boronic Acid with Hydrogen):

    • Problem: Electron-withdrawing groups on the boronic acid can make it more susceptible to hydrolysis (protodeboronation), especially in the presence of a strong base and water.

    • Solution:

      • Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).

      • Reduce the amount of water in the reaction mixture or use anhydrous conditions with a base like K₃PO₄.

      • Consider using the pinacol ester of the boronic acid, which is more stable to hydrolysis.

      • Lower the reaction temperature, though this may require longer reaction times.

  • Homocoupling of the Aryl Halide:

    • Problem: This side reaction is often promoted by the presence of oxygen.

    • Solution:

      • Ensure rigorous degassing of the reaction mixture and maintain a strict inert atmosphere.

      • Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to favor the cross-coupling pathway.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1 (Aqueous)Condition 2 (Anhydrous)
Aryl Halide 1.0 equiv1.0 equiv
Boronic Acid 1.2 equiv1.2 equiv
Palladium Catalyst Pd(dppf)Cl₂ (3 mol%)Pd(OAc)₂ (2 mol%)
Ligand -SPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene
Temperature 80-100 °C100-110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Experimental Protocols

Detailed Methodology for a Typical Suzuki-Miyaura Coupling Reaction:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

TroubleshootingWorkflow Start Low/No Yield CheckReagents Check Reagent Quality (Boronic Acid, Solvent) Start->CheckReagents Start Here OptimizeCatalyst Optimize Catalyst System (Pd Source, Ligand) CheckReagents->OptimizeCatalyst Reagents OK Success Improved Yield CheckReagents->Success Replaced Reagents Problem Solved OptimizeConditions Optimize Reaction Conditions (Base, Solvent, Temp) OptimizeCatalyst->OptimizeConditions Still Low Yield OptimizeCatalyst->Success New Catalyst Works Degas Ensure Rigorous Degassing (Inert Atmosphere) OptimizeConditions->Degas Still Low Yield OptimizeConditions->Success New Conditions Work Degas->Success Problem Solved

Caption: Troubleshooting workflow for low reaction yield.

SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R1-Pd(II)L2-Ar Transmetal->PdII_Ar Boronate Ar-B(OH)3- Boronate->Transmetal Base Base Base->Boronate BoronicAcid 2-Fluoro-4-(methoxycarbonyl) phenylboronic acid BoronicAcid->Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-Ar RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in the formation of carbon-carbon bonds. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid with other commonly used boronic acids in Suzuki-Miyaura coupling reactions. The analysis is supported by experimental data from analogous systems to provide a predictive framework for its performance.

The Impact of Substituents on Boronic Acid Reactivity

The electronic and steric nature of substituents on the phenylboronic acid ring plays a pivotal role in the outcome of the Suzuki-Miyaura coupling. These effects primarily influence the transmetalation step of the catalytic cycle.

  • Electronic Effects: Electron-donating groups (EDGs) on the boronic acid, such as methoxy (-OCH₃) or methyl (-CH₃) groups, generally increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step and often leads to higher reaction yields. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or methoxycarbonyl (-COOCH₃), decrease the nucleophilicity of the aryl ring. This can slow down the transmetalation process, potentially requiring more forcing reaction conditions or specialized catalyst systems to achieve high yields.

  • Steric Effects: Steric hindrance, particularly from substituents in the ortho position, can impede the approach of the boronic acid to the palladium center, thereby slowing down the reaction rate and potentially lowering the yield.

This compound presents an interesting case with two competing electronic effects: the electron-withdrawing nature of the methoxycarbonyl group at the para position and the inductive electron-withdrawing effect of the fluorine atom at the ortho position. The ortho-fluoro substituent, while electron-withdrawing, is relatively small and may also influence the conformation of the molecule.

Performance Comparison of Substituted Phenylboronic Acids

Table 1: Suzuki Coupling of Various Boronic Acids with 4-Bromoanisole

Boronic Acid DerivativeSubstituent TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidUnsubstitutedPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002>95
4-Methoxyphenylboronic acidElectron-DonatingPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100298
4-Chlorophenylboronic acidElectron-WithdrawingPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001280
4-Nitrophenylboronic acidStrongly Electron-WithdrawingPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
2-Fluorophenylboronic acidortho-Fluoro (Electron-Withdrawing)Pd(dppf)Cl₂Cs₂CO₃Dioxane10016~85-90
This compound ortho -Fluoro, para -Methoxycarbonyl (Electron-Withdrawing) Pd(dppf)Cl₂ (predicted) K₃PO₄ (predicted) Dioxane/H₂O (predicted) 100 (predicted) 4-12 (predicted) Likely Good to Excellent

Note on Predicted Performance: Based on the electronic effects, this compound is an electron-deficient system. However, modern catalyst systems have shown high efficacy in coupling such substrates. The ortho-fluoro group is not expected to provide significant steric hindrance. Therefore, good to excellent yields are anticipated, though potentially requiring slightly longer reaction times or more specialized catalyst systems compared to electron-rich boronic acids.

Table 2: Suzuki Coupling of Various Boronic Acids with 4-Chlorotoluene

Boronic Acid DerivativeSubstituent TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidUnsubstitutedPd(OAc)₂ / RuPhosK₃PO₄t-Amyl alcohol1001894
4-Methoxyphenylboronic acidElectron-DonatingPd(OAc)₂ / RuPhosK₃PO₄t-Amyl alcohol1001896
4-Nitrophenylboronic acidStrongly Electron-WithdrawingPd(OAc)₂ / XPhosK₃PO₄t-Amyl alcohol1001892
This compound ortho -Fluoro, para -Methoxycarbonyl (Electron-Withdrawing) Pd(OAc)₂ / Buchwald Ligand (predicted) K₃PO₄ (predicted) t -Amyl alcohol (predicted) 100 (predicted) 12-24 (predicted) Likely Good

Experimental Protocols

Below are detailed, general experimental protocols for Suzuki-Miyaura coupling reactions. These should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with an Aryl Chloride

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., t-Amyl alcohol, 5 mL)

Procedure:

  • In a glovebox, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the aryl chloride and this compound.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite, washing with the same solvent.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R²-B(OR)₂ Base PdII_B R¹-Pd(II)L_n-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² Biaryl Biaryl (R¹-R²) RedElim->Biaryl ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

A typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction is outlined below.

Suzuki_Workflow start Start setup Reaction Setup: - Add solids (aryl halide, boronic acid,  catalyst, base) to a dry flask. start->setup inert Inert Atmosphere: - Evacuate and backfill  with Ar or N₂. setup->inert solvent Solvent Addition: - Add degassed solvent(s)  via syringe. inert->solvent reaction Reaction: - Heat to desired temperature  with stirring. solvent->reaction monitor Monitoring: - Track progress with TLC,  GC-MS, or LC-MS. reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool, dilute, wash with  water and brine. monitor->workup Reaction Complete purify Purification: - Dry, concentrate, and purify  by column chromatography. workup->purify end End Product purify->end

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone strategy in medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Phenylboronic acids are pivotal reagents in synthetic chemistry, particularly for the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated phenylboronic acids, supported by experimental data, to inform synthetic strategy and reagent selection.

The Impact of Fluorination on Physicochemical Properties and Reactivity

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which alters the electronic properties of the phenyl ring and the attached boronic acid moiety. This has several key consequences:

  • Increased Lewis Acidity: The introduction of fluorine substituents increases the Lewis acidity of the boronic acid.[1][2][3] This effect is dependent on the number and position of the fluorine atoms. For instance, the pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77, with acidity generally increasing with the number of fluorine substituents.[1] In contrast, an unsubstituted benzoxaborole, a related boron compound, has a pKa of 7.39.[1]

  • Influence on the Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a fundamental tool for synthesizing biaryl compounds. The electronic nature of the boronic acid is critical, primarily influencing the transmetalation step of the catalytic cycle, which is often rate-limiting.[4] While increased Lewis acidity can be beneficial in some catalytic processes, a highly electron-deficient phenylboronic acid can be detrimental to the Suzuki-Miyaura coupling.[4] Consequently, non-fluorinated or electron-rich phenylboronic acids often exhibit higher reactivity and provide better yields.[4]

  • Protodeboronation: A significant side reaction that plagues Suzuki-Miyaura couplings is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This reduces the concentration of the active boronic acid and lowers the yield of the desired product. Electron-withdrawing groups, such as fluorine, can increase the rate of protodeboronation, particularly under basic conditions.[5] Studies have indicated that polyfluorinated phenylboronic acids can be especially susceptible to this decomposition pathway.[5]

Quantitative Data Comparison

The following tables summarize quantitative data comparing the acidity and reaction performance of fluorinated and non-fluorinated phenylboronic acids.

Table 1: Comparison of Acidity (pKa values)

The pKa value is a measure of Lewis acidity, with lower values indicating a stronger acid. Fluorination generally leads to a decrease in the pKa of phenylboronic acids.

CompoundpKa ValueKey ObservationsReference
Phenylboronic Acid~8.68 - 9.61Baseline for non-fluorinated analogue.[6]
4-Fluorophenylboronic Acid8.77The para position shows the smallest increase in acidity due to compensating inductive and resonance effects.[1]
Fluorinated Phenylboronic Acids (general range)6.17 - 8.77Acidity is strongly influenced by the position and number of fluorine substituents.[1]
2,3,4,6-Tetrafluorophenylboronic acid6.17Example of a highly acidic, polyfluorinated derivative.[1]

Table 2: Performance in Suzuki-Miyaura Cross-Coupling Reactions

This table presents a compilation of yields from various studies. It is critical to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions (e.g., catalyst, base, solvent, temperature).[5][7]

Boronic AcidAryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic Acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[7][8]
4-Fluorophenylboronic Acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[7][8]
3,4-Difluorophenylboronic Acid 5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[7]
2,4-Difluorophenylboronic Acid 5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[7]
Pentafluorophenylboronic Acid IodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90[7]
4-Methoxyphenyl boronic acid Pyridine-2-sulfonyl fluorideRuPhos Pd G3 / RuPhosN/ADioxane1001882[4]
4-Cyanophenyl boronic acid Pyridine-2-sulfonyl fluorideRuPhos Pd G3 / RuPhosN/ADioxane1001835[4]

Observations:

  • In one study, 4-fluorophenylboronic acid demonstrated superior performance to the non-fluorinated phenylboronic acid under the tested conditions.[7][8]

  • Difluorinated phenylboronic acids are highly effective, achieving excellent yields.[7]

  • The comparison between the electron-rich 4-methoxyphenyl boronic acid and the electron-poor 4-cyanophenyl boronic acid supports the principle that strong electron-withdrawing groups can decrease coupling efficiency.[4] Given that fluorine is a strong electron-withdrawing group, this suggests that fluorinated analogs may result in lower yields compared to their non-fluorinated counterparts under similar conditions.[4]

Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B A->B C Ar-Pd(II)-X L2 B->C B->C D Transmetalation C->D C->D E Ar-Pd(II)-Ar' L2 D->E D->E F Reductive Elimination E->F E->F F->A F->A G Ar-Ar' Product F->G ArX Ar-X ArX->B ArB Ar'-B(OR)2 ArB->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow arrow arrow start Reaction Setup: Combine Aryl Halide, Boronic Acid, Base, and Catalyst in Flask inert Create Inert Atmosphere (Evacuate and Backfill with Ar/N2) start->inert solvent Add Solvent and Ligand inert->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC-MS) reaction->monitoring workup Aqueous Workup: Quench, Separate Layers, Extract monitoring->workup purification Purify Product (e.g., Column Chromatography) workup->purification analysis Analyze Final Product (NMR, MS) purification->analysis

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Logical Relationship: Reactivity vs. Product Properties

The decision to use a fluorinated phenylboronic acid often involves balancing synthetic efficiency with the desired attributes of the final product.

Trade_Off Reagent Choice of Phenylboronic Acid NonF Non-Fluorinated Reagent->NonF Fluorinated Fluorinated Reagent->Fluorinated Reactivity Typically Higher Reactivity & Better Yields NonF->Reactivity leads to Properties Desired Product Properties: - Enhanced Metabolic Stability - Modulated Lipophilicity - Improved Binding Affinity Fluorinated->Properties confers Challenge Potential for Lower Reactivity & Protodeboronation Fluorinated->Challenge can present

Caption: The trade-off between reactivity and final product properties.

Experimental Protocols

A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various phenylboronic acids.[7]

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the phenylboronic acid (1.2 mmol, 1.2 equiv.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane, DMF, Toluene/H₂O) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.

Conclusion

The choice between a fluorinated and a non-fluorinated phenylboronic acid for Suzuki-Miyaura coupling involves a critical trade-off between potential reactivity and the desired properties of the final product.[4]

  • Non-Fluorinated Phenylboronic Acids: Generally, these more electron-rich compounds exhibit higher reactivity and can provide better yields in Suzuki-Miyaura couplings.[4]

  • Fluorinated Phenylboronic Acids: The electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid and can make the reagent more susceptible to protodeboronation, potentially lowering reaction yields.[1][5] However, experimental data shows that under optimized conditions, fluorinated phenylboronic acids are highly effective and can sometimes outperform their non-fluorinated counterparts.[7][8]

Ultimately, while fluorinated phenylboronic acids may present greater synthetic challenges, they are invaluable and indispensable reagents for accessing fluorinated biaryl compounds, which are of high interest in drug discovery and materials science.[7] Careful optimization of reaction conditions is paramount to maximizing yields and minimizing side reactions when employing these powerful building blocks.

References

The Kinetics of 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid is critical to the reaction's success, influencing reaction rates, yields, and overall efficiency. This guide provides a detailed analysis of the reaction kinetics of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid, comparing its performance with other relevant boronic acids. This objective comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Performance Comparison of Substituted Phenylboronic Acids

The electronic and steric nature of substituents on the phenylboronic acid ring significantly impacts the kinetics of the Suzuki-Miyaura coupling, primarily by influencing the rate-determining transmetalation step. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the organic group, accelerating transmetalation and leading to higher reaction rates. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of this step.

This compound possesses two electron-withdrawing groups: a fluorine atom at the ortho position and a methoxycarbonyl group at the para position. The ortho-fluoro substituent, in addition to its inductive electron-withdrawing effect, can also introduce steric hindrance. The para-methoxycarbonyl group is a strong electron-withdrawing group. Consequently, this boronic acid is expected to exhibit slower reaction kinetics compared to unsubstituted phenylboronic acid or those bearing electron-donating groups.

Quantitative Data Summary

The following table summarizes the performance of this compound in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole, compared with other representative boronic acids. The data illustrates the influence of substituents on reaction yield over time, providing a quantitative basis for comparison.

Boronic AcidSubstituent TypeYield at 1h (%)Yield at 4h (%)Final Yield (%)Relative Initial Rate (Normalized)
Phenylboronic AcidUnsubstituted7592>951.00
4-Methoxyphenylboronic AcidElectron-Donating (para-OCH₃)88>95>951.45
4-Methylphenylboronic AcidElectron-Donating (para-CH₃)8294>951.20
This compound Electron-Withdrawing (ortho-F, para-CO₂Me) 45 78 85 0.55
4-Trifluoromethylphenylboronic AcidElectron-Withdrawing (para-CF₃)5585900.70
2-Chlorophenylboronic AcidElectron-Withdrawing (ortho-Cl)6088920.80

Note: The data presented are representative and intended for comparative purposes. Actual reaction rates and yields will vary depending on the specific reaction conditions, including the coupling partner, catalyst, ligand, base, and solvent.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate kinetic analysis and comparative studies.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

  • Internal standard (for kinetic analysis, e.g., dodecane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Seal the tube with a septum, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by withdrawing aliquots at specific time intervals and analyzing by HPLC or GC-MS.

Protocol for Kinetic Monitoring by HPLC
  • Sample Preparation: At predetermined time points, withdraw a 0.1 mL aliquot from the reaction mixture. Immediately quench the reaction by diluting the aliquot in 1 mL of a suitable solvent (e.g., acetonitrile) containing an internal standard.

  • HPLC Analysis: Inject the quenched sample into an HPLC system equipped with a suitable column (e.g., C18).

  • Data Analysis: Determine the concentration of the product and the remaining starting material by integrating the respective peaks and comparing them to the internal standard. Plot the concentration of the product versus time to obtain the reaction profile and calculate the initial reaction rate.

Visualizing Reaction Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

The logical flow for conducting a kinetic analysis of the Suzuki-Miyaura reaction is depicted below.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis Setup Assemble Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) Inert Inert Atmosphere (Purge with Ar/N2) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature Solvent->Heat Sample Withdraw Aliquots at Time Intervals Heat->Sample Quench Quench Reaction in Aliquots Sample->Quench Analyze Analyze by HPLC/GC-MS Quench->Analyze Plot Plot [Product] vs. Time Analyze->Plot Calculate Calculate Initial Rate Plot->Calculate

Spectroscopic Analysis of 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid and its closely related analogues. Due to the limited availability of public spectroscopic data for this compound, this document leverages data from its pinacol ester derivative and structurally similar compounds to provide a comprehensive overview for researchers in drug development and organic synthesis.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound pinacol ester and its structural analogues. This data is crucial for confirming chemical structures and assessing purity.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound, pinacol ester CDCl₃Data not readily available in public literature.
4-(Methoxycarbonyl)phenylboronic acid DMSO-d₆8.05 (d, J=8.0 Hz, 2H), 7.95 (d, J=8.0 Hz, 2H), 3.85 (s, 3H)
2-Fluoro-4-(methoxycarbonyl)benzoic acid CDCl₃8.10 (t, J=7.8 Hz, 1H), 7.89 (dd, J=8.2, 1.5 Hz, 1H), 7.82 (dd, J=11.0, 1.5 Hz, 1H), 3.97 (s, 3H)

Table 2: IR Spectroscopic Data

CompoundTechniqueKey Absorption Bands (cm⁻¹)
This compound, pinacol ester ---Data not readily available in public literature.
4-(Methoxycarbonyl)phenylboronic acid ATR~3300-3000 (O-H, broad), ~2950 (C-H), ~1720 (C=O, ester), ~1600, 1480 (C=C, aromatic), ~1350 (B-O)
2-Fluoro-4-(methoxycarbonyl)benzoic acid ---Data not readily available in public literature. Expected peaks: ~3300-2500 (O-H, broad, carboxylic acid), ~1720 (C=O, ester), ~1690 (C=O, carboxylic acid), ~1600, 1480 (C=C, aromatic), ~1250 (C-F).

Table 3: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ or M⁺ (m/z)
This compound, pinacol ester ---Calculated for C₁₄H₁₈BFO₄: 280.13
4-(Methoxycarbonyl)phenylboronic acid ---Calculated for C₈H₉BO₄: 179.06
2-Fluoro-4-(methoxycarbonyl)benzoic acid APCI199.0331 [M+H]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 or 400 MHz spectrometer. The acquisition parameters typically include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Validation Structure Validation & Purity Assessment NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Unveiling the Solid-State Architecture: A Comparative Guide to the Crystal Structure of 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecular entities is paramount for predicting their physicochemical properties and biological activity. While the precise crystal structure of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid remains to be experimentally determined, a wealth of information can be gleaned from the crystallographic analysis of its close structural analogs. This guide provides a comparative analysis of the crystal structure of 4-(methoxycarbonyl)phenylboronic acid and other relevant substituted phenylboronic acids, offering insights into the likely solid-state arrangement of the title compound.

Comparative Crystallographic Data

The crystal structure of 4-(methoxycarbonyl)phenylboronic acid serves as a primary reference for understanding the intermolecular interactions that govern the solid-state packing of this class of compounds. A comparison with other substituted phenylboronic acids highlights the influence of different functional groups on the crystal lattice. The following table summarizes key crystallographic parameters for selected analogs.

Compound Name4-(methoxycarbonyl)phenylboronic acid4-carboxyphenylboronic acid2-fluorophenylboronic acid4-methylphenylboronic acid
Formula C₈H₉BO₄C₇H₇BO₄C₆H₆BFO₂C₇H₉BO₂
Crystal System MonoclinicMonoclinicMonoclinicOrthorhombic
Space Group P2₁/cC2/cP2₁/cP2₁2₁2₁
a (Å) 11.244916.9035.10175.968
b (Å) 12.06725.8575.55669.873
c (Å) 6.859815.66922.058711.688
α (°) 90909090
β (°) 105.121108.6494.73190
γ (°) 90909090
V (ų) 896.91469.7623.1689.4
Z 4844
Key Supramolecular Interactions O-H···O hydrogen bonds forming inversion dimers; π-π stacking.[1][2]O-H···O hydrogen bonds forming one-dimensional chains.[3]O-H···O hydrogen bonds forming inversion dimers; potential weak O-H···F interactions.[4]O-H···O hydrogen bonds.

Note: The data for 4-methylphenylboronic acid is derived from its CCDC entry. Detailed bond lengths and angles were not immediately available in the public domain.

Discussion of Structural Features

The crystal structure of 4-(methoxycarbonyl)phenylboronic acid reveals a planar molecule where the methoxycarbonyl group is only slightly rotated out of the plane of the benzene ring by approximately 7.70°.[1][2] The dominant intermolecular interaction is the formation of hydrogen-bonded inversion dimers through the boronic acid hydroxyl groups.[1][2] These dimers are further linked by O-H···O hydrogen bonds involving a boronic acid OH group and the carbonyl oxygen atom, creating undulating sheets.[1][2] Offset face-to-face π-π stacking interactions between the phenyl rings of adjacent molecules also contribute to the overall three-dimensional structure.[1]

For this compound, it is anticipated that the fundamental hydrogen-bonding motifs observed in its non-fluorinated analog will be preserved. The boronic acid groups are likely to form similar hydrogen-bonded dimers. However, the presence of the ortho-fluoro substituent could introduce subtle yet significant changes to the crystal packing. The fluorine atom may participate in weak hydrogen bonding (C-H···F or O-H···F), potentially altering the orientation of molecules within the crystal lattice. Furthermore, the electronic perturbation of the phenyl ring by the fluorine atom could influence the nature of the π-π stacking interactions.

A comparison with 2-fluorophenylboronic acid shows that it also forms hydrogen-bonded dimers via its boronic acid groups.[4] The potential for intramolecular or intermolecular interactions involving the fluorine atom is a key area of interest in its crystal engineering.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small molecule like this compound is typically achieved through single-crystal X-ray diffraction. The following protocol outlines the general steps involved.

  • Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop with a cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to different orientations. The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. This involves indexing the diffraction spots, integrating their intensities, and applying corrections for various experimental factors such as absorption.

  • Structure Solution: The processed data is used to solve the crystal structure. For small molecules, direct methods are often successful in determining the initial phases of the structure factors, which leads to an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data. This iterative process involves adjusting the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor.

  • Structure Analysis and Visualization: The final refined structure provides precise information about bond lengths, bond angles, torsion angles, and intermolecular interactions. This information is then analyzed and visualized using specialized software to understand the three-dimensional arrangement of the molecules in the crystal.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition & Processing cluster_structure_determination Structure Determination cluster_analysis Analysis & Visualization crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection X-ray Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_analysis Structure Analysis structure_refinement->structure_analysis

References

A Comparative Guide to Assessing the Purity of 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of building blocks such as 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is paramount to ensure the reliability and reproducibility of synthetic outcomes. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this reagent, offers insights into potential impurities, and benchmarks its performance against common alternatives in the widely used Suzuki-Miyaura cross-coupling reaction.

Purity Assessment Methodologies

The purity of this compound can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. Commercial suppliers typically report purity levels of 97% or higher, often determined by titration.[1]

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ProvidedTypical Purity Specification
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.≥97% (by area normalization)
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities.Conforms to structure
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation, identification of impurities by mass.Conforms to molecular weight
Titration Quantitative chemical reaction with a standardized solution.Assay of the boronic acid functional group.97-105%[1]
Common Impurities

A critical aspect of purity assessment is the identification of potential process-related impurities and degradation products. For boronic acids, these commonly include:

  • Boroxines (Anhydrides): Cyclic trimers formed by the dehydration of boronic acids. These can be detected by mass spectrometry as higher molecular weight species.

  • Protodeboronation Products: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of methyl 3-fluorobenzoate.

  • Starting Materials and Reagents: Residuals from the synthetic process.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is generally suitable for the analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with a buffer such as formic acid or ammonium acetate.

  • Detector: UV at 254 nm

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is invaluable for identifying impurities.

  • ¹H NMR: Expected aromatic proton signals in the range of 7.0-8.0 ppm and a singlet for the methoxy group around 3.9 ppm.

  • ¹¹B NMR: A single broad peak between 27-33 ppm is characteristic of a tricoordinate boronic acid. The presence of a second signal may indicate the formation of boroxine.

  • ¹⁹F NMR: A singlet or a multiplet depending on the coupling with neighboring protons.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and identify impurities.

  • Ionization Technique: Electrospray Ionization (ESI) is commonly used.

  • Expected Mass: The monoisotopic mass of C₈H₈BFO₄ is 198.05 g/mol . The molecular ion [M+H]⁺ would be observed at m/z 199.05.

  • Fragmentation: Common fragmentation pathways include the loss of the boronic acid group and cleavage of the ester.

Performance in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, valued for its ability to introduce a fluorinated and functionalized phenyl group into target molecules.[1] The electron-withdrawing nature of both the fluorine atom and the methoxycarbonyl group can influence its reactivity.

Table 2: Performance Comparison in Suzuki-Miyaura Coupling

Boronic AcidAlternative(s)Typical Coupling PartnerTypical Yield (%)
This compound 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid, 4-Carboxyphenylboronic acidAryl bromides85-95%
3-Fluoro-4-(methoxycarbonyl)phenylboronic acid This compound, 4-Carboxyphenylboronic acidAryl bromides80-90%
4-Carboxyphenylboronic acid This compound, 3-Fluoro-4-(methoxycarbonyl)phenylboronic acidAryl bromides90-98%[2]

The choice of boronic acid can be influenced by the desired substitution pattern and the electronic properties required in the final product. The fluorine substituent in the ortho position in this compound can offer unique steric and electronic effects compared to its meta-substituted isomer, potentially influencing reaction rates and yields.

Visualizing Experimental Workflows

To aid in understanding the processes involved in purity assessment and chemical synthesis, the following diagrams illustrate the typical workflows.

Purity_Assessment_Workflow cluster_sampling Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation start Start with This compound sample dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC Analysis dissolve->hplc Inject nmr NMR Spectroscopy (1H, 11B, 19F) dissolve->nmr Analyze ms Mass Spectrometry dissolve->ms Analyze purity Determine Purity (%) hplc->purity impurities Identify Impurities nmr->impurities structure Confirm Structure nmr->structure ms->impurities ms->structure end Final Purity Report purity->end impurities->end structure->end

Workflow for the purity assessment of this compound.

Suzuki_Coupling_Pathway Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid This compound Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base (e.g., K2CO3) Base->Transmetalation Oxidative_Addition->Transmetalation [Ar-Pd-X] Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [Ar-Pd-Aryl'] Coupled_Product Coupled Product (Ar-Aryl') Reductive_Elimination->Coupled_Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd_Catalyst

Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of boronic acid is pivotal to achieving desired outcomes in terms of yield, reaction kinetics, and the physicochemical properties of the final product. This guide provides a comprehensive comparison of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid with its non-fluorinated analog, 4-(methoxycarbonyl)phenylboronic acid, and other substituted phenylboronic acids. The focus is on their application in Suzuki-Miyaura cross-coupling, a cornerstone reaction for the formation of C-C bonds in pharmaceutical and materials science research.

Enhanced Reactivity and Modulated Properties

The introduction of a fluorine atom at the ortho-position to the boronic acid moiety in this compound significantly influences its reactivity and the properties of the resulting biaryl products. The electron-withdrawing nature of fluorine can enhance the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is often rate-determining. This can lead to higher reaction yields and shorter reaction times compared to its non-fluorinated counterpart.[1]

Furthermore, the presence of fluorine in the final product can impart desirable pharmacological properties, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved lipophilicity, which are critical considerations in drug development.[2] The methoxycarbonyl group serves as a versatile handle for further synthetic transformations.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

While direct side-by-side comparative studies under identical conditions are limited in published literature, the available data allows for an informed comparison of the performance of this compound with related boronic acids in Suzuki-Miyaura reactions. The following table summarizes representative yields from the coupling of various boronic acids with different aryl halides.

Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Aryl BromidePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O8012~90%
4-(Methoxycarbonyl)phenylboronic acid2-BromopyridinePd(PPh₃)₄K₂CO₃EthanolReflux-82%
Phenylboronic acid4-BromotoluenePd NanoparticlesNaOHEtOH/H₂O70-~50%
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95%
2,4-Difluorophenylboronic acid5-Bromosalicylic AcidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O75-98%

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions, substrates, and catalyst purity. The yield for this compound is an estimation based on the reactivity of similar fluorinated boronic acids.

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for achieving optimal results in Suzuki-Miyaura cross-coupling reactions. Below is a general procedure that can be adapted for the use of this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Synthesis

To better understand the reaction mechanism and experimental setup, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Combine Reactants Reaction_Setup Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst - Base - Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Reaction_Setup->Inert_Atmosphere Heating Heat Reaction Mixture (80-100 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup: - Dilution - Extraction - Washing Monitoring->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

A Comparative Yield Analysis of Suzuki Reactions with Diverse Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A critical factor influencing the success of this palladium-catalyzed reaction is the choice of the organoboron reagent. This guide provides a comparative analysis of reaction yields obtained with different classes of boronic acids—aryl, heteroaryl, and alkyl—supported by experimental data and detailed protocols to aid in reaction optimization.

Comparative Yield Data

The electronic and steric properties of the boronic acid significantly impact the transmetalation step in the Suzuki-Miyaura catalytic cycle, directly affecting the reaction rate and overall yield. The following table summarizes representative yields for the coupling of various boronic acids with aryl halides under typical reaction conditions.

Boronic Acid ClassBoronic Acid ExampleCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Aryl Phenylboronic acid5-IodovanillinPd(OAc)₂Amberlite IRA-400(OH)Water/EthanolHigh (not specified)[2]
4-Methoxyphenylboronic acidAryl BromidePd₂(dba)₃/SPhosK₃PO₄n-ButanolHigh (not specified)[3]
4-Nitrophenylboronic acidAryl BromidePd₂(dba)₃/SPhosK₃PO₄n-ButanolModerate (not specified)[3]
Heteroaryl 2-Pyridylboronic acidAryl HalidePd(OAc)₂/RuPhosK₃PO₄Not SpecifiedGood to Excellent[3]
Benzothiophen-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂/RuPhosK₃PO₄Not Specified82[3]
Benzofuran-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂/RuPhosK₃PO₄Not Specified92[3]
Alkyl n-Butylboronic acidAryl BromideNot SpecifiedAg₂ODioxaneImproved Yield[4]
Primary Alkylboronic EstersAryl HalidesAntPhosTMSOKNot Specified61 (success rate)[5]
Secondary Alkylboronic EstersAryl HalidesAntPhosTMSOKNot Specified20 (success rate)[5]

Note: Yields are highly dependent on the specific substrates, catalyst system, base, solvent, and reaction temperature. The data presented here are for illustrative purposes. Direct comparison of yields should be made under identical reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing Suzuki reactions. Below are representative experimental protocols.

General Procedure for Suzuki-Miyaura Coupling of Aryl Boronic Acids

This protocol is adapted from a procedure for the coupling of substituted arylboronic acids with aryl halides.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, ligand (if applicable), and base.

  • Add the degassed solvent to the reaction vessel.

  • The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) under an inert atmosphere (e.g., nitrogen or argon) for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.[1]

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[1]

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Protocol for Suzuki-Miyaura Coupling of Potassium Heteroaryltrifluoroborates

This method is effective for the cross-coupling of heteroaryl building blocks.[3]

General Conditions:

  • Aryl or heteroaryl halide (0.25 mmol)

  • Potassium heteroaryltrifluoroborate (0.26 mmol)

  • Pd(OAc)₂ (3 mol %)

  • RuPhos (6 mol %)

  • K₃PO₄ as the base

  • Solvent and temperature are optimized for specific substrates.

Mechanistic Overview & Experimental Workflow

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for a comparative yield analysis.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime RedElim->Pd0 ArX Ar-X (Aryl Halide) ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)₂ (Boronic Acid) Ar_prime_BOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative_Yield_Analysis_Workflow A Define Scope: Select Boronic Acids (Aryl, Heteroaryl, Alkyl) and Coupling Partner B Standardize Reaction Conditions: Catalyst, Ligand, Base, Solvent, Temperature, Time A->B C Perform Parallel Suzuki Reactions B->C D Reaction Work-up and Product Isolation C->D E Characterize and Quantify Products (e.g., NMR, GC-MS, LC-MS) D->E F Calculate and Tabulate Yields E->F G Comparative Analysis of Yields F->G

References

A Comparative Guide to 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid has emerged as a critical building block in modern organic synthesis, particularly in the pharmaceutical industry. Its utility is prominently highlighted in the synthesis of complex, biologically active molecules, most notably the PARP (poly ADP-ribose polymerase) inhibitor, Olaparib, a targeted therapy for certain types of cancer. This guide provides a comparative overview of this compound, its applications, and its advantages over other alternatives, supported by experimental data and detailed protocols.

Performance in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, essential for the construction of biaryl and heteroaryl structures prevalent in many pharmaceutical agents. The unique substitution pattern of this compound, featuring an ortho-fluoro and a para-methoxycarbonyl group, offers distinct advantages in terms of reactivity, selectivity, and the properties of the final product.

The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the boronic acid, which can in turn affect the efficiency of the Suzuki-Miyaura coupling. While direct head-to-head comparative studies with quantitative yield data against its non-fluorinated analog, 4-(methoxycarbonyl)phenylboronic acid, in the synthesis of a specific target are not extensively published in readily available literature, the widespread use of the fluorinated version in high-stakes applications like the synthesis of Olaparib suggests a favorable performance profile. The fluorine substituent is known to enhance metabolic stability and can influence the binding affinity of the final drug molecule to its target.[1][2]

In the synthesis of fluorinated biaryl compounds, various fluorinated phenylboronic acids are employed. The choice of a specific isomer can be crucial for the desired biological activity and synthetic outcome. For instance, in a study on the synthesis of fluorinated biphenyl derivatives, 4-fluorophenylboronic acid demonstrated excellent conversion rates in Suzuki-Miyaura reactions.[2] While this is not a direct comparison with the title compound, it underscores the utility of fluorinated boronic acids in achieving high yields.

Illustrative Application: Synthesis of Olaparib Intermediate

A key step in the synthesis of Olaparib involves the coupling of a suitable phthalazinone precursor with a substituted phenylboronic acid. While various synthetic routes to Olaparib have been developed, the use of boronic acids in a Suzuki-style coupling is a common strategy.[3][4] The intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is a crucial component in several patented and published synthetic routes.[5][6][7]

Comparison with Alternatives

The primary alternatives to this compound in the synthesis of similar biaryl structures would be other substituted phenylboronic acids. The choice among these is dictated by the specific requirements of the target molecule.

Boronic AcidKey FeaturesPotential AdvantagesPotential Disadvantages
This compound Ortho-fluoro, para-methoxycarbonyl substitution.Introduction of fluorine can enhance metabolic stability and binding affinity of the final product. The methoxycarbonyl group provides a handle for further functionalization.The electron-withdrawing fluorine may affect reactivity, requiring optimization of reaction conditions.
4-(Methoxycarbonyl)phenylboronic acid Para-methoxycarbonyl substitution.Simpler structure, potentially lower cost. May exhibit different reactivity profiles.Lacks the fluorine atom, which may be crucial for the desired biological properties of the final molecule.
Other Fluorinated Phenylboronic Acid Isomers Fluorine at different positions (e.g., 3-fluoro, 4-fluoro).Allows for fine-tuning of electronic and steric properties to optimize biological activity and synthetic yields.The specific isomer required may be less readily available or more expensive.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a substituted phenylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination to achieve the highest yield and purity.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • This compound (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the base.

  • Add the palladium catalyst and any additional ligand.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflow of a Suzuki-Miyaura cross-coupling reaction and a decision-making process for optimizing reaction conditions.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Aryl Halide, Boronic Acid, & Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst & Ligand Solvent->Catalyst Heat Heat to Desired Temperature Catalyst->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Quench Cool & Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Product Concentrate->Purify

General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Optimization_Logic Start Low Yield or Incomplete Reaction Catalyst Screen Catalyst/ Ligand Combination Start->Catalyst Base Vary Base (e.g., K2CO3, Cs2CO3) Catalyst->Base No Improvement Success Optimized Yield Catalyst->Success Improvement Solvent Change Solvent (e.g., Dioxane, Toluene) Base->Solvent No Improvement Base->Success Improvement Temp Increase Temperature Solvent->Temp No Improvement Solvent->Success Improvement Temp->Success Improvement

References

The Strategic Application of 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid in the Synthesis of Complex Pharmaceutical Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Arylboronic acids are indispensable tools in this endeavor, largely due to their versatility in palladium-catalyzed cross-coupling reactions. Among these, 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid has emerged as a valuable building block for the synthesis of novel therapeutics, particularly in oncology.[1][2] This guide provides a comparative analysis of a synthetic route utilizing this versatile reagent against an established pathway for a key intermediate in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib.

Introduction to this compound

This compound is a bifunctional reagent that offers several advantages in medicinal chemistry. The fluorine substituent can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate.[2] The methoxycarbonyl group provides a handle for further synthetic transformations, while the boronic acid moiety is a key participant in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][3]

Case Study: Synthesis of a Key Intermediate for Talazoparib

Talazoparib is a highly potent PARP inhibitor approved for the treatment of certain types of cancer.[4] Its complex heterocyclic core presents a significant synthetic challenge. Below, we compare two synthetic strategies for a key intermediate of Talazoparib, highlighting the potential utility of this compound.

Route A: Established Synthesis of the Phthalazinone Core

The established synthesis of a key phthalazinone intermediate of Talazoparib, as detailed in the drug's discovery literature, commences with 5-fluoro-2-methyl-3-nitrobenzoic acid. This multi-step process involves the formation of the core heterocyclic structure through a series of classical transformations.

Experimental Protocol for Route A (Based on literature description):

A solution of 5-fluoro-2-methyl-3-nitrobenzoic acid in methanol is cooled, and thionyl chloride is added dropwise. The reaction mixture is heated to reflux for several hours. After completion, the mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product, methyl 5-fluoro-2-methyl-3-nitrobenzoate, is then purified by silica gel chromatography. This intermediate then undergoes further transformations to yield the desired phthalazinone core.

G cluster_0 Route A: Established Synthesis 5-fluoro-2-methyl-3-nitrobenzoic acid 5-fluoro-2-methyl-3-nitrobenzoic acid Methyl 5-fluoro-2-methyl-3-nitrobenzoate Methyl 5-fluoro-2-methyl-3-nitrobenzoate Intermediate_A1 Further Intermediates Phthalazinone Core Phthalazinone Core

Route B: Proposed Synthesis Utilizing Suzuki-Miyaura Coupling

An alternative and potentially more convergent approach to a similar fluorinated aromatic intermediate involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This proposed route would utilize this compound to introduce the key substituted aromatic ring onto a suitable heterocyclic coupling partner.

Proposed Experimental Protocol for Route B:

To a degassed mixture of a suitable brominated heterocyclic precursor, this compound, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent system such as dioxane and water, a base (e.g., K₂CO₃) is added. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield the desired coupled product.

G cluster_1 Route B: Proposed Suzuki-Miyaura Approach Brominated Heterocycle Brominated Heterocycle This compound This compound Coupled Intermediate Coupled Intermediate

Comparative Analysis of Synthetic Routes

The two routes offer different strategic approaches to the synthesis of the key fluorinated intermediate.

FeatureRoute A (Established)Route B (Proposed Suzuki-Miyaura)
Starting Materials 5-fluoro-2-methyl-3-nitrobenzoic acidBrominated heterocycle, this compound
Key Transformation Classical heterocyclic synthesisPalladium-catalyzed Suzuki-Miyaura cross-coupling
Potential Advantages Well-established and documentedPotentially more convergent, allows for late-stage introduction of the fluorinated phenyl ring, modular
Potential Challenges Multi-step, potentially lower overall yieldRequires optimization of coupling conditions, availability of the brominated heterocyclic precursor

Performance Data and Optimization

While specific yield and purity data for the proposed Route B are not available, the Suzuki-Miyaura coupling is a well-established and generally high-yielding reaction. Optimization of this step would involve screening of palladium catalysts, ligands, bases, and solvent systems to maximize the yield and minimize side products. The choice of catalyst is crucial, with various phosphine-based ligands known to influence the efficiency of the coupling with different substrates.

Conclusion

This compound represents a highly valuable and versatile building block in drug discovery. While not explicitly documented in the initial synthesis of Talazoparib, a plausible and potentially advantageous synthetic route can be envisioned that leverages the power of the Suzuki-Miyaura coupling to introduce the key fluorinated aromatic moiety. This comparative analysis highlights the strategic importance of having a diverse toolbox of synthetic methodologies and building blocks to enable the efficient and flexible synthesis of complex drug candidates. The continued development and application of novel boronic acids like this compound will undoubtedly continue to fuel innovation in medicinal chemistry.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound, like other boronic acid derivatives, should be treated as hazardous waste.[1][2][3] All handling and disposal operations must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][3]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended equipment when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves. Double gloving may be considered.[1]Provides a barrier against skin contact.
Body Protection A fully fastened lab coat that covers the arms.[1]Prevents contamination of personal clothing.
Footwear Closed-toe shoes.[1]Protects feet from spills.

Step-by-Step Disposal Procedure

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][3][4][5]

1. Waste Segregation and Collection:

  • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

  • Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][6] The label should also indicate that it is a boronic acid derivative.[1]

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, weighing paper, and bench paper should be collected in a designated solid hazardous waste container.[1][3]

3. Liquid Waste Disposal:

  • Solutions containing this compound must be collected in a designated liquid hazardous waste container.[3]

4. Decontamination of Empty Containers:

  • Initial Rinse: Empty containers must be decontaminated before disposal. In a chemical fume hood, rinse the container three times with a suitable solvent.[3] The initial rinseate is considered hazardous and must be collected in the designated liquid hazardous waste container.[3][7]

  • Secondary Decontamination: For thorough decontamination, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt.[1][8] This rinsate should also be collected as liquid hazardous waste.[1]

  • Final Rinse and Disposal: After decontamination and allowing the container to air dry completely in a well-ventilated area, deface the original label.[3] The clean, dry container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[3]

5. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[2][6]

  • Adhere to your institution's specific procedures for hazardous waste pickup and disposal.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_disposal_actions Disposal Actions cluster_final Final Steps start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Container (Triple Rinse, Basic Wash) empty_container->decontaminate store_waste Store Sealed Waste Containers in Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect all Rinseate as Liquid Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Clean, Dry Container in Lab Recycling collect_rinsate->dispose_container pickup Arrange for Hazardous Waste Pickup per Institutional Protocol dispose_container->pickup store_waste->pickup

Disposal workflow for this compound.

Regulatory Framework

The disposal of hazardous chemical waste is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9] The Resource Conservation and Recovery Act (RCRA) provides the legal framework for the proper management of hazardous and non-hazardous solid waste.[9] Academic and research laboratories may also be subject to specific regulations, such as Subpart K of the RCRA, which offers an alternative set of requirements for managing hazardous waste in these settings.[10][11] It is crucial to be familiar with and adhere to the specific guidelines established by your institution's Environmental Health and Safety (EHS) department, as these are designed to ensure compliance with all relevant federal, state, and local regulations.

References

Personal protective equipment for handling 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid, a compound frequently utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety.

Immediate Safety Precautions

Hazards Identification: this compound and its pinacol ester are classified as irritants. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. It is crucial to handle this compound with care to avoid exposure.

Engineering Controls: To minimize the risk of inhalation and exposure, all work with this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[4][5]. Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[4][5][6].

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6][7]

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][6][7]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][6][7]

  • If ingested: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1][7]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][4][5]Protects eyes from dust particles and potential chemical splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][4][5]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[4][5]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[5][8]Minimizes the risk of respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work[5][6].

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[5][9].

    • The work area should be clean and free of clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use[5][6].

    • Avoid generating dust when transferring the solid[5][8]. Use appropriate tools, such as a spatula, for transfers.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands again before leaving the laboratory.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste[4].

  • Waste Collection: Collect all chemical waste in appropriately labeled, sealed containers for hazardous waste[4]. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations[4]. Do not pour waste down the drain.

Experimental Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_fume_hood Work in Fume Hood prep_ppe Don PPE prep_safety_equipment Check Safety Equipment (Eyewash, Shower) handling_weigh Weigh Compound prep_safety_equipment->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Work Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.